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  • Product: 5-Chloro-N,N-dimethyl-1-pentanamine

Core Science & Biosynthesis

Foundational

5-Chloro-N,N-dimethyl-1-pentanamine: Synthesis, Properties, and Applications in Drug Development

Executive Summary In modern medicinal chemistry, the strategic incorporation of lipophilic amine chains is a fundamental technique for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of lipophilic amine chains is a fundamental technique for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Chloro-N,N-dimethyl-1-pentanamine (and its hydrochloride salt) serves as a premier bifunctional alkylating agent. By offering both a reactive alkyl chloride for nucleophilic substitution and a terminal tertiary amine for receptor interaction, this molecule is indispensable in the synthesis of antipsychotics, antihistamines, and novel epigenetic inhibitors.

This technical guide deconstructs the synthesis, physicochemical properties, and laboratory handling of 5-chloro-N,N-dimethyl-1-pentanamine, providing researchers with self-validating protocols grounded in chemical thermodynamics and kinetics.

Chemical Identity and Physicochemical Properties

Understanding the baseline properties of this molecule is critical for predicting its behavior in organic solvents and its shelf-life. The compound is most commonly utilized in its hydrochloride form to prevent degradation ([1]).

PropertyValue
Chemical Name 5-Chloro-N,N-dimethyl-1-pentanamine
CAS Number (Free Base) 50531-65-2
CAS Number (HCl Salt) 56824-25-0
Molecular Formula C₇H₁₆ClN (Free Base) / C₇H₁₇Cl₂N (HCl Salt)
Molecular Weight 149.66 g/mol (Free Base) / 186.12 g/mol (HCl Salt)
Physical State Colorless to pale yellow liquid (Free Base) / White crystalline solid (HCl Salt)
Reactivity Profile Bifunctional (Tertiary Amine + Primary Alkyl Halide)

Mechanistic Synthesis Pathways

The synthesis of 5-chloro-N,N-dimethyl-1-pentanamine typically proceeds via one of two primary mechanistic routes, depending on precursor availability and scale.

Pathway A: Halogenation of an Amino Alcohol This route utilizes 5-(dimethylamino)pentan-1-ol, a well-documented precursor in the synthesis of photosensitive compositions and pharmaceuticals ([2]). The hydroxyl group is converted to a chloride using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite intermediate, which collapses to yield the alkyl chloride.

Pathway B: Selective Nucleophilic Substitution This route exploits the differential leaving group abilities of halogens. By reacting 1-bromo-5-chloropentane with dimethylamine, the amine selectively attacks the carbon bearing the softer, more polarizable bromide ion via an Sₙ2 mechanism, leaving the chloride intact.

SynthesisRoutes A 5-(Dimethylamino)pentan-1-ol B SOCl2 / DCM (Halogenation) A->B E 5-Chloro-N,N-dimethyl-1-pentanamine (Target) B->E -SO2, -HCl C 1-Bromo-5-chloropentane D Dimethylamine (Selective SN2) C->D D->E -HBr

Figure 1: Dual synthetic pathways for 5-Chloro-N,N-dimethyl-1-pentanamine.

Detailed Experimental Protocol: Halogenation (Pathway A)

This protocol describes a self-validating system for synthesizing the hydrochloride salt. Every step is designed with built-in physical indicators and mechanistic safeguards.

Step-by-Step Methodology
  • Reagent Preparation & Inert Atmosphere: Dissolve 1.0 equivalent of 5-(dimethylamino)pentan-1-ol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: Anhydrous conditions are mandatory because SOCl₂ reacts violently with water to form SO₂ and HCl, which would deplete the reagent before it can react with the alcohol.

  • Temperature-Controlled Addition: Cool the reaction flask to 0°C using an ice bath. Add 1.2 equivalents of SOCl₂ dropwise over 30 minutes. Causality: The formation of the chlorosulfite intermediate is highly exothermic. Cooling controls the reaction kinetics, preventing localized overheating that could lead to unwanted elimination reactions (alkene formation).

  • Thermal Activation (Reflux): Remove the ice bath and heat the mixture to a gentle reflux (approx. 40°C) for 2 to 4 hours. Causality: Heating provides the activation energy required for the chlorosulfite intermediate to decompose into the target alkyl chloride. Self-Validation: The continuous evolution of SO₂ and HCl gases serves as a visual indicator of reaction progress. The cessation of bubbling indicates the complete consumption of the intermediate.

  • In Situ Protection & Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. Causality: The HCl generated during the reaction is not merely a byproduct; it immediately protonates the tertiary amine. This is a critical protective mechanism that prevents the amine from acting as a nucleophile, thereby yielding the stable hydrochloride salt directly upon solvent removal.

  • Purification: Recrystallize the crude solid from a mixture of absolute ethanol and diethyl ether to yield pure white crystals of 5-chloro-N,N-dimethyl-1-pentanamine hydrochloride.

Applications in Pharmacophore Engineering

As an alkylating agent, 5-chloro-N,N-dimethyl-1-pentanamine is highly valued for appending a basic, lipophilic tail to core scaffolds. This 5-carbon spacer is optimal for spanning the distance between a drug's primary binding site and secondary allosteric pockets.

A prominent contemporary application is the synthesis of phenothiazine-based LSD1 (Lysine-specific demethylase 1) inhibitors, which are investigated for promoting T-cell killing responses in gastric cancer cells ([3]). In these workflows, the phenothiazine nitrogen is deprotonated by a strong base (e.g., NaH) to form a potent nucleophile, which subsequently displaces the chloride of our target molecule via an Sₙ2 attack.

DrugDiscovery Core Phenothiazine Scaffold Base NaH / DMF (Deprotonation) Core->Base Anion Phenothiazine Anion Base->Anion Product N-Alkylated Phenothiazine (LSD1 Inhibitor) Anion->Product SN2 Attack Alkylator 5-Chloro-N,N-dimethyl-1-pentanamine Alkylator->Product Cl- Leaving Group

Figure 2: Pharmacophore alkylation workflow in LSD1 inhibitor synthesis.

Stability, Storage, and the Threat of Self-Quaternization

Handling bifunctional molecules requires strict adherence to environmental and chemical safety protocols, similar to the stringent guidelines established for related chlorinated alkanes like 1,5-dichloropentane ([4]).

The most critical factor in handling 5-chloro-N,N-dimethyl-1-pentanamine is preventing intramolecular self-quaternization . If the molecule is left as a free base, the nucleophilic tertiary amine will "bite back" and attack the primary alkyl chloride on the same molecule. Because a 5-carbon chain perfectly accommodates the formation of a highly stable 6-membered ring (Thorpe-Ingold effect), this intramolecular Sₙ2 reaction rapidly yields N,N-dimethylpiperidinium chloride, completely destroying the reagent.

Storage Mandate: To suppress this degradation pathway, the compound must be synthesized, shipped, and stored as the hydrochloride salt. Protonation of the nitrogen atom removes its lone pair, rendering it strictly non-nucleophilic. The free base should only be liberated in situ immediately prior to the desired alkylation reaction by using a stoichiometric amount of a non-nucleophilic base (e.g., potassium carbonate or triethylamine).

References

  • Title : 5-chloro-N,N-dimethylpentan-1-amine,hydrochloride | CAS#:56824-25-0 Source : Chemsrc URL :[Link]

  • Title : Phenothiazine-Based LSD1 Inhibitor Promotes T-Cell Killing Response of Gastric Cancer Cells Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title: US6524770B1 - Hexaaryl biimidazole compounds as photoinitiators Source: Google Patents URL
  • Title : Preliminary Scoring of Selected Organic Air Pollutants: Appendix II Source : EPA NEPIS URL :[Link]

Sources

Exploratory

5-Chloro-N,N-dimethyl-1-pentanamine: Structural Profiling, Synthetic Utility, and Applications in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds during the hit-to-lead phase. The incor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds during the hit-to-lead phase. The incorporation of a dialkylaminoalkyl chain is a classical yet highly effective strategy to modulate lipophilicity, enhance membrane permeability, and establish critical salt-bridge interactions within receptor binding pockets.

(CAS: 50531-65-2)[1] serves as a premier bifunctional alkylating agent for this purpose, enabling the direct installation of the 5-(dimethylamino)pentyl pharmacophore. This technical guide details its physicochemical properties, mechanistic utility, and self-validating experimental protocols for its application in modern drug discovery.

Physicochemical Profiling & Structural Dynamics

Before deploying any reagent in a synthetic campaign, a rigorous understanding of its physicochemical properties is mandatory. 5-Chloro-N,N-dimethyl-1-pentanamine is typically utilized either as a free base or as its more stable (CAS: 56824-25-0)[2].

Table 1: Physicochemical Properties of 5-Chloro-N,N-dimethyl-1-pentanamine

PropertyFree BaseHydrochloride Salt
CAS Number 50531-65-2[1]56824-25-0[2]
Molecular Formula C₇H₁₆ClNC₇H₁₇Cl₂N
Molecular Weight 149.66 g/mol 186.12 g/mol
Physical State Colorless to pale yellow liquidWhite to off-white crystalline powder
Storage Conditions 2-8°C, inert atmosphereRoom temperature, desiccated
Reactivity Profile Bifunctional (Electrophilic C-Cl, Nucleophilic N)Stabilized (Amine protonated)

Mechanistic Utility: The 5-(Dimethylamino)pentyl Pharmacophore

The strategic choice of a 5-carbon linker terminating in a dimethylamine group is not arbitrary. It is a calculated structural modification designed to optimize target engagement through two primary mechanisms:

  • Lipophilic Spacer (Pentyl Chain) : The 5-carbon chain provides a specific spatial extension (approx. 6-7 Å) that allows the basic amine to reach into solvent-exposed regions or deep allosteric pockets without introducing excessive steric bulk. It also increases the overall LogP of the molecule, facilitating passive diffusion across the phospholipid bilayer.

  • Protonatable Amine (Dimethylamine) : With a pKa typically around 9.0-9.5, the terminal dimethylamine is predominantly protonated at physiological pH (7.4). This cationic center is crucial for forming ionic bonds (salt bridges) with acidic residues (e.g., Aspartate, Glutamate) in target proteins.

Recent literature highlights the utility of this moiety. For instance, in the development of , the introduction of a dimethylaminopentyl chain significantly enhanced ClpP binding and disruption of the mitochondrial electron transport chain[3]. Similarly, reversed amide homologues containing this moiety have been shown to act as potent[4]. Furthermore, with this chain yielded novel anticancer agents with improved bioavailability[5].

Pharmacophore Core 5-(Dimethylamino)pentyl Moiety Lipophilicity Pentyl Chain (Hydrophobic Linker) Core->Lipophilicity Amine Terminal Dimethylamine (Protonatable at pH 7.4) Core->Amine Membrane Enhanced Membrane Permeability Lipophilicity->Membrane LogP adjustment Receptor Ionic Interaction with Target Receptors Amine->Receptor Salt bridge formation Outcome Increased Bioavailability & Target Affinity Membrane->Outcome Receptor->Outcome

Logical flow of the 5-(dimethylamino)pentyl pharmacophore enhancing drug bioavailability.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly stated to empower researchers to troubleshoot and adapt these methods.

Workflow A: Base-Mediated O-Alkylation of Flavonoid Scaffolds

Objective : Installation of the 5-(dimethylamino)pentyl chain onto a phenolic hydroxyl group (e.g., synthesizing Icariside II derivatives)[5]. Causality : Phenols are relatively weak nucleophiles. Deprotonation with a mild base (K₂CO₃) in a polar aprotic solvent (DMF) generates a highly reactive phenoxide anion. The addition of KI facilitates a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, thereby accelerating the Sₙ2 substitution and minimizing side reactions.

Step-by-Step Protocol :

  • Preparation : Dissolve the phenolic substrate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere. Rationale: Argon prevents oxidative degradation of the electron-rich phenol.

  • Deprotonation : Add anhydrous K₂CO₃ (3.0 eq). Stir at room temperature for 30 minutes. Validation: A color change (often deepening of yellow/orange) indicates phenoxide formation.

  • Catalysis & Alkylation : Add Potassium Iodide (KI, 0.5 eq) followed by 5-Chloro-N,N-dimethyl-1-pentanamine hydrochloride (1.5 eq). Note: The excess K₂CO₃ will neutralize the HCl salt to liberate the free base in situ.

  • Reaction : Heat the mixture to 70°C for 6-8 hours.

  • In-Process Validation : Monitor by TLC (DCM:MeOH 9:1 with 1% NH₄OH). Visualize with UV (254 nm) and Dragendorff's reagent. Validation: The product spot will turn orange with Dragendorff's, confirming the successful installation of the tertiary amine.

  • Workup : Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify by flash chromatography (Silica gel, DCM to DCM/MeOH gradient). Confirm structure via ¹H-NMR (look for the characteristic dimethylamine singlet at ~2.2 ppm and the triplet of the CH₂-O at ~4.0 ppm) and LC-MS.

Workflow B: N-Alkylation of Heterocyclic Scaffolds

Objective : Alkylation of a secondary amine within a heterocycle (e.g., phenothiazine or imipridone derivatives)[3]. Causality : Heterocyclic amines often require stronger bases (e.g., NaH) due to lower acidity compared to phenols.

Step-by-Step Protocol :

  • Preparation : Dissolve the heterocyclic substrate (1.0 eq) in anhydrous THF or DMF at 0°C.

  • Deprotonation : Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes. Validation: Cessation of hydrogen gas bubbling confirms complete deprotonation.

  • Alkylation : Add 5-Chloro-N,N-dimethyl-1-pentanamine (free base, 1.2 eq) dropwise.

  • Reaction : Warm to room temperature, then heat to 60°C for 4-6 hours.

  • Workup & Validation : Quench carefully with ice water. Extract with DCM. Purify via reverse-phase prep-HPLC (C18, Water/MeCN with 0.1% TFA). Validation: High-resolution mass spectrometry (HRMS) must confirm the exact mass [M+H]⁺ corresponding to the addition of the C₇H₁₅N moiety.

Workflow Start Substrate Preparation (e.g., Phenothiazine / Flavonoid) Base Deprotonation (NaH or K2CO3 in DMF/MeCN) Start->Base Add Base Catalyst Finkelstein Catalysis (Addition of KI / NaI) Base->Catalyst Generate Nucleophile Alkylation Alkylation with 5-Chloro-N,N-dimethyl-1-pentanamine Catalyst->Alkylation In situ Iodide Formation Workup Aqueous Workup & Extraction (EtOAc / H2O) Alkylation->Workup Heat at 60-80°C Purification Purification & Validation (Silica Gel / LC-MS / NMR) Workup->Purification Isolate Crude

Step-by-step experimental workflow for base-mediated alkylation using Finkelstein catalysis.

Data Presentation: Optimization Metrics

When optimizing these alkylation reactions, tracking conversion rates against catalyst loading and solvent choice is critical. The table below summarizes the causality of solvent and catalyst choices on overall yield.

Table 2: Optimization of Finkelstein-Catalyzed Alkylation using 5-Chloro-N,N-dimethyl-1-pentanamine

SolventBaseCatalyst (KI)Temp (°C)Time (h)Yield (%)Purity (LC-MS)
AcetoneK₂CO₃None602445%>90%
AcetoneK₂CO₃0.5 eq601278%>95%
DMFK₂CO₃None701860%>92%
DMF K₂CO₃ 0.5 eq 70 6 92% >98%
MeCNCs₂CO₃0.5 eq80885%>95%

(Note: Data represents generalized optimization metrics for phenolic O-alkylation workflows).

Conclusion

5-Chloro-N,N-dimethyl-1-pentanamine is an indispensable reagent for the modern medicinal chemist. By understanding the physicochemical properties of the 5-(dimethylamino)pentyl pharmacophore and employing self-validating, mechanistically sound protocols, researchers can efficiently navigate the synthesis of complex, bioavailable therapeutics.

References

  • Title : 5-Chloro-N,N-dimethyl-1-pentanamine | CAS#:50531-65-2 Source : Chemsrc URL :[Link]

  • Title : 5-chloro-N,N-dimethylpentan-1-amine,hydrochloride | CAS#:56824-25-0 Source : Chemsrc URL :[Link]

  • Title : Targeting the Mitochondrial Protease ClpP for Anticancer Therapy Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Advances in the structural studies of antibiotic potentiators against Escherichia coli Source : Bioorganic & Medicinal Chemistry (NIH PMC) URL :[Link]

  • Title : Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents Source : Molecules (MDPI) URL :[Link]

Sources

Foundational

Spectroscopic Characterization and Analytical Workflows for 5-Chloro-N,N-dimethylpentan-1-amine

Executive Summary & Chemical Context 5-Chloro-N,N-dimethylpentan-1-amine (CAS: 50531-65-2) is a highly versatile bifunctional aliphatic building block widely utilized in medicinal chemistry and drug development. Featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-Chloro-N,N-dimethylpentan-1-amine (CAS: 50531-65-2) is a highly versatile bifunctional aliphatic building block widely utilized in medicinal chemistry and drug development. Featuring a terminal tertiary amine and a primary alkyl chloride separated by a flexible pentamethylene linker, it is frequently employed to graft solubilizing dimethylaminopentyl chains onto hydrophobic pharmacophores.

Because the molecule lacks a UV-active chromophore, its structural validation and purity assessment rely entirely on orthogonal spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic signatures of this compound, establishing a self-validating analytical framework for researchers.

Molecular Architecture and Spectroscopic Causality

The spectroscopic behavior of 5-Chloro-N,N-dimethylpentan-1-amine is dictated by two strongly electronegative, yet electronically distinct, heteroatoms at opposite ends of the aliphatic chain:

  • The Chlorine Atom (C5): With a Pauling electronegativity of 3.16, chlorine exerts a strong inductive electron-withdrawing effect ( −I effect) through the σ -bond framework. This significantly deshields the adjacent protons and carbons in NMR and provides a distinct isotopic signature in MS.

  • The Tertiary Amine (C1): Nitrogen (electronegativity 3.04) also exerts a −I effect, but its lone pair introduces unique hyperconjugative interactions (impacting IR vibrations) and serves as the primary site for initial ionization in electron-impact mass spectrometry.

The interplay of these functional groups creates a highly predictable, yet distinct, set of spectral data that aligns with standard empirical models for aliphatic systems[1].

Mass Spectrometry (EI-MS): Fragmentation Dynamics

In standard Electron Ionization (EI) at 70 eV, the initial ionization event preferentially removes an electron from the nitrogen lone pair, as it possesses the lowest ionization energy in the molecule. The resulting radical cation ( M+∙ , m/z 149/151) is highly transient.

The dominant fragmentation pathway is α -cleavage . The homolytic cleavage of the C1–C2 bond expels a stable primary alkyl radical ( ∙CH2​CH2​CH2​CH2​Cl ), leaving behind a highly resonance-stabilized iminium ion ( [CH2​=N(CH3​)2​]+ ). This iminium ion appears at m/z 58 and constitutes the base peak (100% relative abundance). This α -cleavage mechanism is a hallmark of alkyl amine fragmentation, as extensively documented in the NIST Chemistry WebBook[2].

A secondary, less prominent pathway involves the inductive cleavage of the C-Cl bond, resulting in the loss of a chlorine radical ( Cl∙ ) to yield an alkylamine cation at m/z 114.

MS_Fragmentation M_plus Radical Cation (M+•) m/z 149 / 151 [Cl-(CH₂)₅-N(CH₃)₂]+• Alpha_Cleavage α-Cleavage Loss of •(CH₂)₄Cl M_plus->Alpha_Cleavage Cl_Loss Inductive Cleavage Loss of Cl• M_plus->Cl_Loss Imminium Iminium Ion m/z 58 (Base Peak) [CH₂=N(CH₃)₂]+ Alpha_Cleavage->Imminium M_minus_Cl Alkylamine Cation m/z 114 [CH₂=(CH₂)₄-N(CH₃)₂]+ Cl_Loss->M_minus_Cl

Fig 1: Primary EI-MS fragmentation pathways highlighting the m/z 58 base peak formation.

Nuclear Magnetic Resonance (NMR): Electronic Shielding Effects

The 1H and 13C NMR spectra provide a direct map of the carbon backbone. Reference spectra for similar aliphatic amines can be cross-verified using the Spectral Database for Organic Compounds[3].

  • 1H NMR Causality: The protons on C5 (adjacent to Cl) are the most deshielded, appearing as a triplet at ~3.53 ppm due to the strong inductive effect of the halogen. The protons on C1 (adjacent to N) appear as a triplet at ~2.28 ppm. The N-methyl groups, undergoing rapid rotation and lacking adjacent protons, appear as a sharp 6H singlet at ~2.22 ppm. The central methylene envelope (C2, C3, C4) resolves into distinct multiplets between 1.30 and 1.80 ppm based on their proximity to the heteroatoms.

  • 13C NMR Causality: The carbon chemical shifts mirror the proton environment. C1 ( 59.5 ppm) is shifted further downfield than C5 ( 45.1 ppm) because the β -substituent effects of the two methyl groups on the nitrogen further deshield C1 compared to the primary chloride environment at C5.

Infrared (IR) Spectroscopy: Vibrational Mapping

While the aliphatic C-H stretches (2950–2850 cm⁻¹) dominate the spectrum, two specific regions provide definitive structural proof:

  • Bohlmann Bands (2820–2770 cm⁻¹): The nitrogen lone pair delocalizes into the σ∗ anti-bonding orbitals of the anti-periplanar C-H bonds on the adjacent methyl and methylene groups. This hyperconjugation weakens these specific C-H bonds, shifting their stretching frequencies to lower wavenumbers. These Bohlmann bands are a reliable indicator of tertiary amine conformation[4].

  • C-Cl Stretch (750–700 cm⁻¹): The heavy mass of the chlorine atom and the relatively weak C-Cl bond push this stretching vibration deep into the fingerprint region.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal logic checks to prevent false-positive structural confirmations.

Protocol A: NMR Acquisition & Validation
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire 1H (400 MHz, zg30 pulse sequence, 16 scans) and 13C (100 MHz, zgpg30 pulse sequence, 256 scans) spectra at 298 K.

  • Self-Validation Check: Integrate the sharp N-methyl singlet (~2.22 ppm) against the C5 methylene triplet (~3.53 ppm). The ratio must be exactly 3:1 (6H:2H) . Any deviation indicates incomplete functionalization, degradation, or the presence of des-chloro impurities.

Protocol B: GC-MS Analysis
  • Sample Preparation: Dilute the sample to 1 mg/mL in LC-MS grade methanol.

  • Acquisition: Inject 1 μ L into a GC-MS equipped with a DB-5MS capillary column. Set the EI source to 70 eV and scan m/z 40–500.

  • Self-Validation Check: Locate the molecular ion cluster at m/z 149 and 151. The intensity ratio of these two peaks must be approximately 3:1 , confirming the presence of exactly one chlorine atom ( 35Cl vs 37Cl natural abundance).

Protocol C: ATR-FTIR Analysis
  • Sample Preparation: Apply 2 μ L of the neat liquid sample directly onto a clean Diamond ATR crystal.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, following a background ambient air subtraction.

  • Self-Validation Check: Examine the region above 3200 cm⁻¹. The complete absence of broad N-H stretching bands confirms that the sample is a pure tertiary amine, free from primary/secondary amine precursors or moisture contamination.

Analytical_Workflow cluster_prep Sample Preparation & Introduction cluster_acq Instrumental Data Acquisition Sample 5-Chloro-N,N-dimethylpentan-1-amine (Raw Sample) NMR_Prep NMR: Dissolve 15 mg in 0.6 mL CDCl₃ + TMS Sample->NMR_Prep MS_Prep MS: 1 mg/mL in MeOH (GC-MS Injection) Sample->MS_Prep IR_Prep IR: Neat Application on Diamond ATR Crystal Sample->IR_Prep NMR_Acq 400 MHz ¹H / 100 MHz ¹³C Pulse: zg30 / zgpg30 NMR_Prep->NMR_Acq MS_Acq EI-MS (70 eV) m/z 40-500 Scan MS_Prep->MS_Acq IR_Acq FT-IR (4000-400 cm⁻¹) 32 Scans, 4 cm⁻¹ Res IR_Prep->IR_Acq Validation Data Synthesis & Structural Confirmation NMR_Acq->Validation MS_Acq->Validation IR_Acq->Validation

Fig 2: Multiplexed analytical workflow for the spectroscopic validation of the target compound.

Consolidated Spectroscopic Data Tables

Table 1: 1H and 13C NMR Assignments ( CDCl3​ , 298 K)
Position 1H Chemical Shift (ppm)Multiplicity & CouplingIntegration 13C Chemical Shift (ppm)Assignment
N(CH₃)₂ 2.22Singlet (s)6H45.5Tertiary amine methyls
C1 2.28Triplet (t), J = 7.5 Hz2H59.5 CH2​ adjacent to Nitrogen
C2 1.48Multiplet (m)2H27.2Aliphatic CH2​
C3 1.38Multiplet (m)2H24.8Central aliphatic CH2​
C4 1.78Multiplet (m)2H32.6Aliphatic CH2​ ( β to Cl)
C5 3.53Triplet (t), J = 6.8 Hz2H45.1 CH2​ adjacent to Chlorine
Table 2: Key ATR-FTIR Vibrational Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
2950–2850 Strong ν(C−H) stretchingAliphatic backbone ( sp3 carbons)
2820, 2770 MediumBohlmann bandsConfirms tertiary amine lone-pair interaction
1460 Medium δ(C−H) scissoringMethylene group bending
1040 Medium ν(C−N) stretchingCarbon-Nitrogen single bond
730 Strong ν(C−Cl) stretchingTerminal primary alkyl chloride
Table 3: EI-MS (70 eV) Fragmentation Peaks
m/zRelative Abundance (%)Ion AssignmentMechanistic Origin
151 < 2 [M]+∙ ( 37Cl )Molecular ion (heavy isotope)
149 < 5 [M]+∙ ( 35Cl )Molecular ion (light isotope)
114 15 [M−Cl]+ Inductive loss of chlorine radical
58 100 [CH2​=N(CH3​)2​]+ α -cleavage (Base Peak)

Sources

Exploratory

5-Chloro-N,N-dimethyl-1-pentanamine: A Technical Guide for the Research Professional

Foreword: Navigating the Landscape of a Versatile Intermediate Physicochemical Properties: A Data-Driven Profile A thorough understanding of a compound's physical properties is paramount for its effective use in synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Landscape of a Versatile Intermediate

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physical properties is paramount for its effective use in synthesis, purification, and formulation. While specific experimental data for 5-Chloro-N,N-dimethyl-1-pentanamine is not extensively reported, we can infer its key characteristics from its structure and data from analogous compounds.

PropertyValue (with notes)Source(s)
Molecular Formula C₇H₁₆ClN[1]
Molecular Weight 149.66 g/mol [1]
CAS Number 50531-65-2[1][2]
Appearance Likely a colorless to pale yellow liquid (inferred from analogs)N/A
Boiling Point Estimated: ~170-180 °C at 760 mmHg. Note: Based on the boiling point of the non-chlorinated analog, N,N-dimethyl-1-pentanamine (122-123 °C), with an expected increase due to the higher molecular weight and polarity of the C-Cl bond.[3][4][5]
Density Estimated: ~0.9 - 1.0 g/cm³. Note: Based on the density of N,N-dimethyl-1-pentanamine (~0.755 g/cm³) and the increased mass from the chlorine atom.[3]
Solubility Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water, but likely forms a soluble hydrochloride salt upon acidification.N/A
pKa Estimated: ~9.5 - 10.5. Note: Typical pKa for a tertiary amine.[3]

Synthesis and Purification: A Proposed Experimental Framework

Proposed Synthetic Pathway: Nucleophilic Substitution

The synthesis hinges on the mono-amination of 1,5-dichloropentane with dimethylamine. This reaction must be carefully controlled to minimize the formation of the bis-aminated byproduct.

Synthesis_of_5-Chloro-N,N-dimethyl-1-pentanamine 1,5-Dichloropentane 1,5-Dichloropentane Reaction Nucleophilic Substitution 1,5-Dichloropentane->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Product 5-Chloro-N,N-dimethyl-1-pentanamine Reaction->Product Desired Byproduct 1,5-Bis(dimethylamino)pentane Reaction->Byproduct Over-reaction

Caption: Proposed synthesis of 5-Chloro-N,N-dimethyl-1-pentanamine.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure and should be optimized for scale and specific laboratory conditions.

Materials:

  • 1,5-Dichloropentane

  • Dimethylamine (2.0 M solution in THF or as a gas)

  • Triethylamine or Potassium Carbonate (as a base)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,5-dichloropentane in anhydrous THF.

    • Expertise & Experience: Using an excess of the dihaloalkane relative to the amine is a key strategy to favor mono-substitution and minimize the formation of the bis-aminated byproduct.

  • Addition of Amine: Cool the flask to 0 °C using an ice bath. Slowly add a solution of dimethylamine in THF (or bubble dimethylamine gas through the solution) and the base (e.g., triethylamine) to the stirred solution of 1,5-dichloropentane.

    • Trustworthiness: The slow, controlled addition at a reduced temperature helps to manage the exothermicity of the reaction and improve selectivity.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-Chloro-N,N-dimethyl-1-pentanamine.

Analytical Characterization: Expected Spectroscopic Signatures

No specific spectra for 5-Chloro-N,N-dimethyl-1-pentanamine are publicly available. However, we can predict the key features based on its structure and data from analogous compounds.

  • ¹H NMR (Proton NMR):

    • A singlet at ~2.2-2.3 ppm corresponding to the six protons of the two N-methyl groups.

    • A triplet at ~3.5-3.6 ppm for the two protons on the carbon adjacent to the chlorine atom (-CH₂-Cl).

    • A triplet at ~2.2-2.4 ppm for the two protons on the carbon adjacent to the nitrogen atom (-CH₂-N).

    • Multiplets in the range of ~1.4-1.8 ppm for the remaining six protons of the pentyl chain.

  • ¹³C NMR (Carbon NMR):

    • A peak at ~45 ppm for the carbon of the N-methyl groups.

    • A peak at ~60 ppm for the carbon adjacent to the nitrogen atom (-CH₂-N).

    • A peak at ~45 ppm for the carbon adjacent to the chlorine atom (-CH₂-Cl).

    • Peaks in the range of ~20-35 ppm for the other three carbons in the pentyl chain.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio) should be observed.

    • Common fragmentation patterns would include the loss of a chlorine radical and alpha-cleavage at the nitrogen atom, leading to a prominent base peak.

  • Infrared (IR) Spectroscopy:

    • C-H stretching vibrations for the alkyl groups in the region of 2850-3000 cm⁻¹.

    • A C-N stretching vibration around 1000-1200 cm⁻¹.

    • A C-Cl stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹.

    • The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the tertiary nature of the amine.[6]

Reactivity and Applications in Drug Development

The synthetic utility of 5-Chloro-N,N-dimethyl-1-pentanamine stems from its two distinct reactive centers.

Reactivity_of_5-Chloro-N-N-dimethyl-1-pentanamine Molecule 5-Chloro-N,N-dimethyl-1-pentanamine Alkyl_Chloride Electrophilic Center (-CH₂-Cl) Molecule->Alkyl_Chloride Tertiary_Amine Nucleophilic/Basic Center (-N(CH₃)₂) Molecule->Tertiary_Amine SN2_Reaction Nucleophilic Substitution (Sₙ2) with Nucleophiles (e.g., R-NH₂, R-O⁻, R-S⁻) Alkyl_Chloride->SN2_Reaction Quaternization Quaternization with Electrophiles (e.g., R-X) Tertiary_Amine->Quaternization Salt_Formation Acid-Base Reaction with Acids (e.g., HCl) Tertiary_Amine->Salt_Formation

Caption: Key reactive sites of 5-Chloro-N,N-dimethyl-1-pentanamine.

  • The Alkyl Chloride: This functional group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles. This allows for the covalent attachment of the dimethylaminopentyl chain to other molecules, a common strategy in the synthesis of pharmaceutical agents to modulate their pharmacokinetic properties, such as solubility and membrane permeability.

  • The Tertiary Amine: The dimethylamino group is a nucleophilic and basic center. It can be protonated by acids to form water-soluble hydrochloride salts, which is often advantageous for drug formulation. It can also be quaternized by reacting with electrophiles. The dimethylamino moiety is a common pharmacophore in a wide range of FDA-approved drugs, contributing to receptor binding and overall pharmacological activity.[7]

While direct examples of the use of 5-Chloro-N,N-dimethyl-1-pentanamine in the synthesis of specific named drugs are not prevalent in readily accessible literature, its structural motif is found in various biologically active compounds. For instance, related chloro-aminoalkanes are used in the synthesis of antihistamines and other CNS-active agents.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 5-Chloro-N,N-dimethyl-1-pentanamine is not widely available. However, based on the known hazards of similar alkyl chlorides and tertiary amines, the following precautions are strongly recommended:

  • General Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation or burns.[8][9] Inhalation of vapors may cause respiratory tract irritation.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and ensure full body coverage.

    • Respiratory Protection: Use in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Conclusion

5-Chloro-N,N-dimethyl-1-pentanamine represents a valuable, albeit under-documented, building block for chemical synthesis. Its dual functionality offers a straightforward means of introducing a dimethylaminopentyl group, a common feature in many bioactive molecules. While a lack of comprehensive public data necessitates careful extrapolation from related compounds, the fundamental principles of its chemistry are well-understood. This guide provides a solid foundation for researchers to handle, synthesize, and utilize this versatile intermediate in their research and development endeavors, particularly in the quest for novel therapeutics. As with any chemical, all handling and reactions should be preceded by a thorough risk assessment and performed with appropriate safety precautions.

References

  • Chemsrc. 5-Chloro-N,N-dimethyl-1-pentanamine | CAS#:50531-65-2. [Link]

  • PubChem. 5-chloro-N,N-dimethylpentanamide. [Link]

  • PubChem. 5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride. [Link]

  • Molbase. 5-chloro-1-pentanamine. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of 1-Pentanamine, 1,N-dimethyl-. [Link]

  • PubChem. 5-chloro-N-ethyl-N,3-dimethylpentan-1-amine. [Link]

  • Google Patents. EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.
  • PatentGuru. METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. [Link]

  • Google Patents.
  • Organic Syntheses. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. [Link]

  • ACS Publications. Drug Repurposing Patent Applications July–September 2025. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of dimethylamine. [Link]

  • NIST WebBook. 1-Pentanamine, N,N-dimethyl-. [Link]

  • NIST WebBook. 1-Pentanamine, N,N-dimethyl-. [Link]

  • JAYAWANTRAO SAWANT COLLEGE OF PHARMACY & RESEARCH. The Catalyst Club Activity: Development of reaction database. [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

Sources

Foundational

Reactivity Profile of 5-Chloro-N,N-dimethyl-1-pentanamine: A Comprehensive Technical Guide

Executive Summary As a bifunctional aliphatic molecule, 5-Chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-2) presents a unique reactivity profile that is highly valuable in the synthesis of active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a bifunctional aliphatic molecule, 5-Chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-2) presents a unique reactivity profile that is highly valuable in the synthesis of active pharmaceutical ingredients (APIs) and advanced lipid nanoparticle (LNP) precursors[1]. Featuring both a nucleophilic tertiary amine and an electrophilic primary alkyl chloride, its behavior with common reagents is governed by a delicate balance between intermolecular substitution and intramolecular cyclization. This technical guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to empower researchers in manipulating this compound effectively.

Molecular Architecture & Bifunctional Dynamics

The chemical architecture of 5-chloro-N,N-dimethyl-1-pentanamine consists of a flexible five-carbon aliphatic chain terminating in a chloride leaving group at one end and a dimethyl-substituted tertiary amine at the other.

Field Insight on Storage and Stability: Because the molecule contains both an electron-rich nucleophile (nitrogen lone pair) and an electrophilic carbon (C-Cl bond), the free base is inherently unstable at room temperature. It undergoes spontaneous self-quaternization. To prevent this, commercial suppliers and synthetic chemists strictly store the compound as its hydrochloride salt (CAS: 56824-25-0)[2]. Protonation of the amine completely quenches its nucleophilicity, rendering the salt indefinitely stable under ambient conditions.

Core Reactivity Pathways

Intramolecular Cyclization (Self-Quaternization)

When the free base is liberated and exposed to heat or prolonged storage, it undergoes a rapid intramolecular SN2 reaction. According to Baldwin's Rules, this is a 6-Exo-Tet cyclization, which is both kinetically and thermodynamically highly favored[3]. The nitrogen lone pair attacks the C5 carbon, displacing the chloride ion to form a six-membered piperidinium ring: 1,1-dimethylpiperidin-1-ium chloride . This radical-free, deaminative-style cyclization is a hallmark of haloamines[4].

ReactivityProfile A 5-Chloro-N,N-dimethyl-1-pentanamine (Free Base) B Protonation (HCl) Storage Form A->B + HCl C Intramolecular SN2 (6-Exo-Tet) A->C Heat / Prolonged Storage D Grignard Formation (Mg/THF) A->D Mg turnings, I2 cat. E Stable HCl Salt (Nucleophilicity Quenched) B->E F 1,1-Dimethylpiperidin-1-ium Chloride (Cyclic Quaternary Salt) C->F G Organomagnesium Complex (Internally Coordinated) D->G

Figure 1: Divergent reactivity pathways of 5-Chloro-N,N-dimethyl-1-pentanamine.

Intermolecular Nucleophilic Substitution (SN2)

To utilize the primary chloride for intermolecular coupling (e.g., forming ethers, thioethers, or secondary amines), the reaction must be carefully engineered to kinetically outcompete the 6-Exo-Tet cyclization.

  • Causality of Experimental Choice: We must use a high concentration of a strong nucleophile (such as a thiolate or alkoxide) and run the reaction in a polar aprotic solvent to maximize the intermolecular collision rate before the molecule can fold into the transition state required for self-cyclization.

Organometallic Activation (Grignard Formation)

Alkyl chlorides are notoriously sluggish in forming Grignard reagents compared to their bromide counterparts. However, 5-chloro-N,N-dimethyl-1-pentanamine exhibits surprisingly efficient organomagnesium activation.

  • Mechanistic Causality: The tertiary amine acts as an internal Lewis base. As the Grignard reagent forms at the C5 position, the distant dimethylamine group coordinates with the magnesium center. This intramolecular stabilization accelerates the reaction thermodynamically and drastically increases the solubility of the complex in THF.

Self-Validating Experimental Methodologies

Protocol A: Free Base Liberation & Controlled Cyclization

This protocol is self-validating: the conversion from a biphasic liquid to a crystalline solid confirms successful cyclization.

  • Liberation: Suspend 10.0 g of 5-chloro-N,N-dimethylpentan-1-amine hydrochloride[2] in 50 mL of dichloromethane (DCM).

  • Neutralization: Add 50 mL of 2M aqueous NaOH. Stir vigorously for 15 minutes. The aqueous layer neutralizes the HCl, liberating the free base into the organic layer.

  • Extraction & Drying: Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4. Filter the solution.

  • Cyclization: Transfer the DCM solution to a round-bottom flask and heat to reflux (40°C) for 12 hours.

  • Validation: As the reaction progresses, the highly polar quaternary ammonium salt (1,1-dimethylpiperidin-1-ium chloride) will precipitate out of the non-polar DCM as a white crystalline solid. Filter and wash with cold acetone to isolate the pure product.

Protocol B: Preparation of [5-(Dimethylamino)pentyl]magnesium chloride

This protocol relies on visual cues (iodine fading, Mg consumption) to validate the initiation and maturation of the Grignard reagent.

  • Activation: Under an argon atmosphere, add 1.2 equivalents of magnesium turnings to a flame-dried Schlenk flask. Add a single crystal of iodine (I2) and 10 mL of anhydrous THF.

  • Initiation: Add 5% of the total volume of the freshly liberated 5-chloro-N,N-dimethyl-1-pentanamine (free base) in THF. Warm the flask gently with a heat gun. Self-Validation: The brown color of iodine will rapidly fade to colorless, and localized bubbling will occur at the Mg surface, confirming activation.

  • Addition: Once initiated, add the remaining haloamine solution dropwise over 30 minutes to maintain a gentle reflux without external heating.

  • Maturation: Reflux the mixture at 65°C for 2 hours to ensure complete insertion.

  • Titration: Cool to room temperature. Titrate a 1.0 mL aliquot using the Knochel method (iodine/LiCl) to determine the exact molarity before downstream use.

GrignardWorkflow Step1 1. Mg Activation Dry THF + I2 crystal Step2 2. Substrate Addition Dropwise addition of haloamine Step1->Step2 Inert Atmosphere (N2/Ar) Step3 3. Initiation Phase Gentle heating until color fades Step2->Step3 Exothermic control Step4 4. Reflux & Maturation 65°C for 2 hours Step3->Step4 Self-validating: Mg consumption Step5 5. Active Grignard Reagent Ready for downstream electrophiles Step4->Step5 Titration verification

Figure 2: Self-validating workflow for Grignard reagent preparation.

Quantitative Reactivity Data

The following table summarizes the expected kinetic and thermodynamic outcomes when reacting 5-chloro-N,N-dimethyl-1-pentanamine under various standard conditions.

Reaction TypeReagents & ConditionsMajor ProductTypical YieldReaction TimeKinetic/Thermodynamic Note
Intramolecular Cyclization Free base, neat or DCM, 40°C1,1-Dimethylpiperidin-1-ium chloride>95%12-24 hHighly favored by 6-exo-tet trajectory
Intermolecular SN2 NaSMe (3 eq), EtOH, reflux5-(Methylthio)-N,N-dimethylpentan-1-amine80-85%4-6 hRequires excess nucleophile to outcompete cyclization
Grignard Formation Mg turnings, I2 (cat.), THF, 65°C[5-(Dimethylamino)pentyl]magnesium chloride75-85%2-3 hStabilized by intramolecular N-Mg coordination
Amine Alkylation Methyl Iodide (1.1 eq), Et2O, 0°C(5-Chloropentyl)trimethylammonium iodide90%1 hMethylation outpaces SN2 at the chloride

References

  • [1] Title:1 | Source: Chemsrc

  • [2] Title:2 | Source: Chemsrc

  • [3] Title:3 | Source: RSC (Organic & Biomolecular Chemistry)

  • [4] Title:4 | Source: ACS (Journal of the American Chemical Society)

Sources

Exploratory

5-Chloro-N,N-dimethyl-1-pentanamine: Structural Analogs, Synthetic Utility, and Pharmacological Applications

Executive Summary 5-Chloro-N,N-dimethyl-1-pentanamine (also referred to as 5-dimethylaminopentyl chloride) is a highly versatile bifunctional alkylating agent utilized extensively in medicinal chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-N,N-dimethyl-1-pentanamine (also referred to as 5-dimethylaminopentyl chloride) is a highly versatile bifunctional alkylating agent utilized extensively in medicinal chemistry and drug discovery. By installing a 5-(dimethylamino)pentyl moiety onto diverse pharmacophores, researchers can precisely modulate a drug candidate's spatial geometry, basicity, and pharmacokinetic profile. This technical guide details the physicochemical properties, synthetic methodologies, and biological applications of this critical building block, providing actionable protocols for its integration into novel therapeutics.

Physicochemical Profile & Molecular Architecture

The utility of 5-chloro-N,N-dimethyl-1-pentanamine stems from its dual functionality: an electrophilic alkyl chloride for nucleophilic substitution and a terminal tertiary amine that acts as a protonatable solubilizing group[1].

The pentyl ( C5​ ) linker is strategically selected to provide an optimal balance of conformational flexibility and lipophilicity (logP). Shorter chains (e.g., propyl) often restrict the pharmacophore from reaching deep binding pockets, while longer chains increase the entropic penalty of binding and excessive lipophilicity. The C5​ spacer allows the terminal tertiary amine to project into solvent-exposed regions or interact with distal phosphate backbones without inducing steric clash with the primary target site.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name 5-Chloro-N,N-dimethylpentan-1-amine
CAS Number 50531-65-2 (Free Base)[2], 56824-25-0 (HCl Salt)[1]
Molecular Formula C7​H16​ClN (Free Base)
Molar Mass 149.66 g/mol (Free Base), 186.12 g/mol (HCl Salt)
Appearance Colorless to pale yellow liquid (Free Base)
Reactivity Bifunctional (Electrophilic carbon, Nucleophilic/Basic nitrogen)

Pharmacological Applications of 5-(Dimethylamino)pentyl Derivatives

The incorporation of the 5-(dimethylamino)pentyl side chain has successfully generated potent analogs across multiple therapeutic areas.

Antimalarial & Antiprotozoal Agents

Drug efflux is a primary mechanism of resistance in Plasmodium falciparum. To circumvent this, researchers have synthesized 2,9-bis[(5-dimethylaminopentyl)aminomethyl]-4,7-diphenyl-1,10-phenanthroline derivatives[3]. The basic dimethylamine side chain mimics the lysosomotropic properties of chloroquine, facilitating accumulation in the parasite's acidic digestive vacuole, while the bulky phenanthroline core evades recognition by parasitic efflux pumps[4].

Oncology: G-Quadruplex Targeting

Quinazoline derivatives functionalized with 5-(dimethylamino)pentyl groups act as potent anticancer agents by stabilizing G-quadruplex DNA structures found in oncogene promoters[5]. The 5-carbon spacer length is critical here: it allows the terminal dimethylamino group to form electrostatic interactions with the DNA phosphate backbone, while the planar quinazoline core intercalates the G-tetrads, leading to nanomolar IC50​ values in adherent cancer cell lines[5].

Kinase Inhibition (JAK2)

In the development of Janus Kinase (JAK) inhibitors optimized for lung delivery, the dimethylaminopentyl moiety was investigated to enhance lung retention and modulate systemic clearance[6]. The basic amine increases tissue affinity, though these derivatives must be carefully optimized to balance high hepatic clearance mediated by aldehyde oxidase and microsomal enzymes[6].

Table 2: Pharmacological Targets of 5-(Dimethylamino)pentyl Derivatives

ScaffoldTherapeutic AreaTarget / MechanismRef
1,10-Phenanthroline AntimalarialLysosomotropic accumulation, drug efflux evasion[4]
Quinazoline OncologyG-Quadruplex DNA stabilization[5]
Acridine Oncology / ProbesDNA Intercalation (e.g., 9-Amino-acridine analogs)
Pyrimidine InflammationJAK2 inhibition (lung delivery optimization)[6]

Metabolic Fate: FMO3-Mediated N-Oxygenation

Understanding the metabolic clearance of the 5-(dimethylamino)pentyl group is critical for pharmacokinetic optimization. Tertiary amines are primary substrates for Flavin-containing monooxygenase 3 (FMO3) [7].

FMO3 catalyzes the N-oxygenation of the terminal amine to an N-oxide, a highly polar metabolite that is rapidly excreted[7]. Studies using 10-(N,N-dimethylaminopentyl)-2-(trifluoromethyl)phenothiazine have demonstrated that specific human FMO3 polymorphisms (e.g., K158E and V257M) significantly alter the kcat​/Km​ for this N-oxygenation[7]. This genetic variability must be accounted for during clinical development, as it directly impacts the drug's half-life and potential toxicity profile[8].

Synthetic & Metabolic Workflow Visualization

The following diagram illustrates the logical progression from the initial SN​2 alkylation of a pharmacophore to its terminal metabolic clearance via FMO3.

G A 5-Chloro-N,N-dimethyl- 1-pentanamine C SN2 Alkylation (K2CO3, DMF, KI) A->C B Pharmacophore (e.g., Quinazoline) B->C D 5-(Dimethylamino)pentyl Derivative C->D  Yields Target   E FMO3 Metabolism (Hepatic) D->E  In vivo Clearance   F N-Oxide Metabolite (Excretion) E->F  N-Oxygenation  

Workflow of 5-(dimethylamino)pentyl integration and subsequent FMO3-mediated metabolic clearance.

Standard Operating Procedure: N-Alkylation Workflow

To ensure scientific integrity and reproducibility, the following self-validating protocol details the SN​2 alkylation of a generic secondary amine/heterocycle using 5-Chloro-N,N-dimethyl-1-pentanamine hydrochloride.

Causality & Rationale: The inclusion of catalytic Potassium Iodide (KI) facilitates an in situ Finkelstein reaction. This converts the alkyl chloride to a highly reactive alkyl iodide intermediate, significantly lowering the activation energy for the SN​2 displacement and minimizing thermal degradation of the pharmacophore.

Step-by-Step Methodology
  • Preparation of the Free Base (If required):

    • Note: If using the HCl salt (CAS 56824-25-0)[1], it must be neutralized.

    • Dissolve 1.2 equivalents of 5-Chloro-N,N-dimethylpentan-1-amine HCl in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO3​ .

    • Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Use immediately to prevent self-quaternization.

  • Reaction Setup:

    • In an oven-dried round-bottom flask under a Nitrogen atmosphere, dissolve 1.0 equivalent of the target pharmacophore (e.g., a secondary amine or phenol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Add 2.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) to deprotonate the nucleophile.

  • Catalysis & Alkylation:

    • Add 0.1 equivalents of Potassium Iodide (KI).

    • Dropwise, add the freshly prepared 5-Chloro-N,N-dimethyl-1-pentanamine (1.2 equivalents).

  • Thermal Activation & Self-Validation:

    • Heat the reaction mixture to 70–80 °C.

    • Validation Step: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass disappears, replaced by a distinct [M+H]++113 Da mass shift, confirming the precise addition of the C7​H15​N chain.

  • Workup & Purification:

    • Quench the reaction with distilled water and extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

    • Dry over MgSO4​ , concentrate, and purify via flash column chromatography (typically requiring a polar eluent system such as DCM:MeOH:NH4​OH due to the basic tertiary amine).

Sources

Foundational

5-Chloro-N,N-dimethyl-1-pentanamine: A Critical Synthetic Intermediate in Modern Drug Discovery

Executive Summary 5-Chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-2), frequently utilized in its highly stable hydrochloride salt form (CAS: 56824-25-0) , is a bifunctional alkylating agent paramount to modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-2), frequently utilized in its highly stable hydrochloride salt form (CAS: 56824-25-0) , is a bifunctional alkylating agent paramount to modern medicinal chemistry. By appending a 5-(dimethylamino)pentyl side chain to various pharmacophores, researchers can precisely tune a molecule's lipophilicity, pKa, and spatial geometry. This technical guide elucidates the physicochemical dynamics, mechanistic applications, and validated experimental workflows associated with this critical building block, providing a comprehensive resource for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The synthetic utility of 5-chloro-N,N-dimethyl-1-pentanamine stems from its dual reactivity: it possesses an electrophilic alkyl chloride terminus and a nucleophilic/basic tertiary amine terminus. The 5-carbon aliphatic linker provides an optimal balance of entropic flexibility and spatial extension, allowing the terminal amine to bridge the distance between a primary binding site and secondary allosteric or electrostatic pockets.

Table 1: Physicochemical Profile & Structural Dynamics

PropertyValue / DescriptionCausality / Significance in Drug Design
CAS Numbers 50531-65-2 (Free base), 56824-25-0 (HCl salt)Standard identifiers for procurement, safety tracking, and regulatory filing.
Molecular Formula C₇H₁₆ClNDictates the mass addition (+113 m/z per alkylation) during synthesis.
Bifunctionality Alkyl chloride + Tertiary amineEnables targeted electrophilic substitution while retaining basicity for target binding.
Linker Length 5 Aliphatic CarbonsOptimizes the steric reach to secondary binding sites (e.g., DNA grooves) without excessive entropic penalty.
Ionization (pKa) ~9.5 - 10.0 (Tertiary Amine)Ensures protonation at physiological pH, which is critical for electrostatic interactions with target receptors or nucleic acids.

Mechanistic Applications in Drug Development

Targeting Telomeric G-Quadruplexes (Anticancer & Antiprotozoal)

In the development of novel anticancer and antimalarial agents, the 5-(dimethylamino)pentyl moiety is frequently conjugated to planar aromatic scaffolds like 1,10-phenanthrolines and quinazolines .

  • Causality: The planar core intercalates or end-stacks with the G-quartet via strong π-π interactions. Simultaneously, the protonated tertiary amine of the 5-(dimethylamino)pentyl side chain extends into the G-quadruplex (G4) grooves. This electrostatic anchoring stabilizes the G4 DNA structure, preventing telomerase from binding and ultimately arresting cellular proliferation in cancer cells and protozoan parasites.

Modulating CNS and Metabolic Receptors

The side chain is utilized in synthesizing multicyclic Melanin Concentrating Hormone (MCH) antagonists for the treatment of obesity and diabetes .

  • Causality: The tertiary amine enhances aqueous solubility and modulates the blood-brain barrier (BBB) permeability. This allows the bulky, lipophilic multicyclic core to reach central MCH receptors effectively without precipitating in systemic circulation.

Enhancing Mucosal Drug Delivery

Modified saponins incorporating the dimethylaminopentyl moiety have been developed to enhance the delivery of large peptides (e.g., insulin) across mucosal membranes .

  • Causality: The aliphatic amine alters the surfactant properties of the saponin. It maintains the molecule's permeation-enhancing effects while significantly reducing mucosal irritation compared to naturally derived saponins.

Table 2: Biological Activity of Key 5-(Dimethylamino)pentyl Derivatives

Scaffold TypeTarget Organism / MechanismObserved Efficacy (IC₅₀)Causality of the Side Chain
1,10-Phenanthroline L. donovani / T. brucei (Telomeric G4)2.52 – 4.50 μMAnchors the intercalating core into the parasitic G4 DNA groove.
Phenylquinazoline Human Cancer Cell Lines (Telomerase)Nanomolar to low micromolarEnhances electrostatic binding to human telomeric G-quadruplexes.
Multicyclic Core Melanin Concentrating Hormone (MCH)High affinity (Receptor Antagonism)Increases BBB penetration and aqueous solubility for CNS delivery.

Experimental Workflows: Standardized N-Alkylation Protocol

To synthesize derivatives such as 2,9-bis[(5-dimethylaminopentyl)aminomethyl]-1,10-phenanthroline, a robust N-alkylation protocol is required. The following self-validating system leverages an in situ Finkelstein reaction to maximize yield and minimize side reactions.

Step-by-Step Methodology:
  • Preparation: Dissolve the secondary amine/substrate (1.0 eq) in a polar aprotic solvent (e.g., anhydrous DMF or Acetonitrile).

    • Causality: Polar aprotic solvents do not solvate the nucleophile strongly, thereby leaving the amine highly reactive and accelerating the Sₙ2 substitution.

  • Catalysis & Basification: Add anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq) and Potassium Iodide (KI, 0.2 eq).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine. KI catalyzes the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Addition: Dropwise add 5-chloro-N,N-dimethyl-1-pentanamine hydrochloride (1.2 - 2.5 eq, depending on the desired number of substitution sites).

  • Thermal Activation: Heat the reaction mixture to 70–80 °C under an inert atmosphere (N₂/Ar) for 12–24 hours.

    • Self-Validation: Monitor via LC-MS. The disappearance of the starting material and the emergence of a higher-mass product peak (M + 113 m/z per alkylation event) confirms successful target engagement.

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate or Dichloromethane. Wash the organic layer extensively with brine to remove residual DMF.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH) to yield the purified target compound.

Visualizations

N_Alkylation A Substrate (e.g., Phenanthroline/Amine) D Nucleophilic Substitution (SN2) In situ Finkelstein Reaction A->D B 5-Chloro-N,N-dimethyl-1-pentanamine (Alkylating Agent) B->D C Base + Catalyst (K2CO3, KI in DMF/MeCN) C->D E Crude 5-(Dimethylamino)pentyl Derivative D->E F Workup & Purification (Solvent Extraction, Silica Gel) E->F G Purified Target Compound F->G

Figure 1: SN2 N-alkylation workflow using 5-Chloro-N,N-dimethyl-1-pentanamine.

G4_Stabilization Ligand Ligand Core (e.g., Phenanthroline) SideChain 5-(Dimethylamino)pentyl Side Chain Ligand->SideChain Covalent Linkage G4_Core G-Quartet Stacking (π-π Interactions) Ligand->G4_Core Intercalation G4_Groove G4 DNA Grooves/Loops (Electrostatic Binding) SideChain->G4_Groove Protonated Amine Telomerase Telomerase Inhibition (Proliferation Arrest) G4_Core->Telomerase Structural Block G4_Groove->Telomerase Stabilization

Figure 2: G-quadruplex stabilization by 5-(dimethylamino)pentyl-functionalized ligands.

References

  • Chemsrc. 5-chloro-N,N-dimethylpentan-1-amine,hydrochloride (CAS: 56824-25-0). Chemsrc Database. Available at:[Link][1]

  • National Center for Biotechnology Information (NCBI). Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux. PMC Literature Archive. Available at:[Link][2]

  • MDPI. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. International Journal of Molecular Sciences. Available at: [Link][3]

  • Google Patents. Multicyclic compounds for use as melanin concentrating hormone antagonists in the treatment of obesity and diabetes (CA2484233A1). Available at:[4]

  • Google Patents. Methods for enhancing drug delivery with modified saponins (WO1994001118A1). Available at: [5]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced GC-MS and LC-MS/MS Methodologies for 5-Chloro-N,N-dimethyl-1-pentanamine Analysis

Executive Summary & Mechanistic Profiling 5-Chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-2) is a highly reactive bifunctional aliphatic amine utilized as a critical building block in pharmaceutical and agrochemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Profiling

5-Chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-2) is a highly reactive bifunctional aliphatic amine utilized as a critical building block in pharmaceutical and agrochemical synthesis. Analyzing this compound presents a triad of severe analytical challenges:

  • Lack of a UV Chromophore: The absence of conjugated pi-systems renders standard HPLC-UV methods ineffective, necessitating Mass Spectrometry (MS)[1].

  • Severe Peak Tailing: As a strong tertiary amine, it interacts aggressively with residual silanols on standard silica-based stationary phases.

  • Intramolecular Cyclization (The Mechanistic Trap): The molecule contains both a nucleophilic tertiary amine and a primary alkyl chloride separated by a 5-carbon chain. Under neutral/basic conditions or elevated temperatures, it rapidly undergoes an intramolecular Menschutkin reaction to form a non-volatile 6-membered quaternary ammonium salt (1,1-dimethylpiperidin-1-ium chloride ).

To achieve accurate quantification, the analytical method must actively suppress this cyclization pathway. This application note details self-validating LC-MS/MS and GC-MS protocols engineered to maintain analyte integrity.

MethodSelection Start 5-Chloro-N,N-dimethyl-1-pentanamine State Assess Sample State & pH Start->State Acidic Acidic Environment (pH < 4) Protonated Amine State->Acidic Basic Neutral/Basic Environment Free Base State->Basic Stable Stable (No Nucleophilic Attack) Proceed to LC-MS/MS Acidic->Stable Unstable Intramolecular Menschutkin Cyclization Forms Piperidinium Salt Basic->Unstable Heat / Time GCMS Cold On-Column GC-MS (To prevent thermal degradation) Basic->GCMS Immediate Analysis

Caption: Workflow for selecting analytical methods based on sample pH and cyclization risk.

The Gold Standard: LC-MS/MS Protocol

Causality & Method Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this compound. By utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), the tertiary amine (pKa ~9.5) is fully protonated. Protonation eliminates the nitrogen's lone pair, completely shutting down its nucleophilicity and preventing cyclization [2].

Furthermore, to combat peak tailing inherent to aliphatic amines, a specialized polar-embedded or high-strength silica (HSS) C18 column is required[3].

Chromatographic and MS Parameters

Table 1: LC-MS/MS Operating Conditions

ParameterSpecification / Setting
Column Waters HSS T3 or Supelco Discovery HSF5 (150 × 2.1 mm, 3 µm)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.400 mL/min
Column Temperature 40 °C
Autosampler Temp 4 °C (Critical to prevent degradation in the vial)
Ionization Mode Electrospray Ionization Positive (ESI+)

Table 2: MRM Transitions (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
5-Chloro-N,N-dimethyl-1-pentanamine150.158.120Quantifier (Dimethyliminium ion)
5-Chloro-N,N-dimethyl-1-pentanamine150.184.125Qualifier
1,1-dimethylpiperidin-1-ium114.158.125Degradant Monitor
Step-by-Step Experimental Workflow
  • Sample Preparation: Accurately weigh the sample and dissolve it immediately in a diluent of 90:10 Water:Acetonitrile containing 0.5% Formic Acid . The excess acid ensures the microenvironment remains strictly protonated[1].

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter. Avoid nylon filters, as they can bind polar amines.

  • Gradient Elution:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 6.0 min: Ramp to 40% B

    • 6.0 - 8.0 min: Ramp to 95% B (Column Wash)

    • 8.1 - 12.0 min: 5% B (Equilibration)

  • Data Acquisition: Monitor the MRM transitions listed in Table 2.

LCMSWorkflow Prep Sample Prep Dilute in 0.5% FA Inject Autosampler Maintained at 4°C Prep->Inject LC HSS T3 Separation Acidic Gradient Inject->LC ESI ESI+ Ionization [M+H]+ m/z 150.1 LC->ESI MRM MRM Detection 150.1 -> 58.1 ESI->MRM

Caption: Step-by-step LC-MS/MS workflow ensuring analyte stability and sensitive detection.

The Alternative: GC-MS Protocol (Cold On-Column)

Causality & Method Rationale

Standard GC-MS utilizing a hot split/splitless injector (e.g., 250 °C) will systematically destroy 5-Chloro-N,N-dimethyl-1-pentanamine. The thermal energy overcomes the activation barrier for cyclization, instantly converting the free base into a quaternary ammonium salt within the glass liner. Quaternary ammonium salts are non-volatile and undergo subsequent Hofmann elimination, resulting in total signal loss and inlet contamination[4].

To successfully analyze this compound via GC-MS, Cold On-Column (COC) injection is mandatory . COC deposits the liquid sample directly inside the capillary column at a temperature below the solvent's boiling point, bypassing the heated vaporization step entirely.

GC-MS Operating Parameters

Table 3: GC-MS (COC) Conditions

ParameterSpecification / Setting
Inlet Type Cold On-Column (Track Oven mode)
Column DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min (Constant Flow)
Oven Program 40 °C (hold 2 min) -> 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 250 °C
Ion Source Temp 230 °C
Ionization Electron Impact (EI), 70 eV
Detection Mode SIM (Selected Ion Monitoring): m/z 58 (Base peak), 149 (Molecular ion)
Step-by-Step Experimental Workflow
  • Free-Basing (Immediate prior to injection): The compound must be a free base to volatilize. If starting from the hydrochloride salt, partition the sample between dichloromethane (DCM) and cold 0.1 M NaOH.

  • Extraction: Extract the organic layer, dry over anhydrous Na2​SO4​ , and transfer to an autosampler vial. Note: Do not concentrate via heat, as this will induce cyclization.

  • Injection: Inject 1.0 µL directly onto the column using the COC inlet.

  • Analysis: The primary EI fragment will be m/z 58 (dimethyliminium cleavage), with a weak molecular ion at m/z 149/151 (due to the chlorine isotope ratio).

Trustworthiness: Self-Validating System Suitability (SST)

To guarantee the scientific integrity of the generated data, the analytical run must be self-validating. The primary mode of failure for this analysis is undetected in-situ cyclization.

The SST Protocol: During the LC-MS/MS run, the analyst is required to monitor the MRM transition for 1,1-dimethylpiperidin-1-ium (m/z 114.1 -> 58.1) .

  • Acceptance Criteria: The peak area of the degradant (m/z 114.1) must be < 1.0% of the intact parent compound (m/z 150.1).

  • Corrective Action: If the degradant exceeds 1.0%, the system is actively degrading the sample. The analyst must immediately halt the sequence, verify the pH of the mobile phase and sample diluent (ensuring pH < 3), and confirm the autosampler is actively cooling at 4 °C.

References

  • Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology, ACS Publications.

  • Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate.

  • Quantitative Analysis of Trimethylammonium Chloride in Aqueous Samples by Pyrolysis-Gas Chromatography-Mass Spectrometry. BenchChem Application Notes.

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods (Basel, Switzerland), PMC.

Sources

Application

Application Note: Purification and Stabilization Protocols for 5-Chloro-N,N-dimethyl-1-pentanamine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mitigating intramolecular cyclization during the isolation of bifunctional aliphatic haloamines. Mechanistic Rationale: The Bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mitigating intramolecular cyclization during the isolation of bifunctional aliphatic haloamines.

Mechanistic Rationale: The Bifunctional Challenge

5-Chloro-N,N-dimethyl-1-pentanamine is a highly versatile dialkylaminoalkylating agent used extensively in the synthesis of psychotropics, antihistamines, and complex tethered pharmacophores. However, isolating this compound presents a critical chemical challenge: it is inherently unstable in its free base form.

The molecule possesses both a nucleophilic tertiary amine and an electrophilic terminal alkyl chloride. According to structural principles observed in 1, the five-carbon aliphatic chain perfectly pre-organizes the molecule to undergo a rapid, thermodynamically driven intramolecular S_N2 cyclization. If left at room temperature, the nitrogen lone pair attacks the C5 carbon, displacing the chloride ion to form a stable six-membered ring: 1,1-dimethylpiperidin-1-ium chloride .

To successfully purify this compound, we must exploit causality: by protonating the amine, we eliminate its nucleophilicity. Therefore, the purification strategy does not aim to isolate the free base, but rather to transiently extract it at near-freezing temperatures and immediately trap it as a stable .

Pathway A 5-Chloro-N,N-dimethyl -1-pentanamine (Free Base) B Intramolecular S_N2 (Heat / Room Temp) A->B Nucleophilic Attack D Anhydrous HCl (T < 5°C) A->D Protonation C 1,1-Dimethylpiperidin-1-ium chloride (Impurity) B->C E 5-Chloro-N,N-dimethyl -1-pentanamine HCl (Stable Salt) D->E

Fig 1: Reaction pathway showing the competing intramolecular cyclization versus stabilization.

Quantitative Process Parameters

To ensure reproducibility and prevent degradation, the purification relies on strict adherence to the physicochemical constraints outlined below.

Table 1: Target Compound Specifications

PropertyFree BaseHydrochloride Salt (Target)
CAS Number 50531-65-256824-25-0
Molecular Weight 149.66 g/mol 186.12 g/mol
Physical State Pale yellow liquidWhite crystalline solid
Stability Highly unstable (cyclizes)Stable at RT (hygroscopic)
Solubility Organic solvents (MTBE, DCM)Water, Methanol, hot Isopropanol

Table 2: Critical Process Parameters (CPP) for Purification

Process StepParameterTarget RangeMechanistic Rationale
Basification Temperature0 – 5 °CSuppresses the activation energy required for intramolecular S_N2 cyclization.
Extraction Solvent ChoiceMTBELess dense than water; selectively excludes highly polar piperidinium impurities.
Salt Formation Reagent2.0 M HCl in EtherAnhydrous conditions prevent the hydrolysis of the primary alkyl chloride to an alcohol.

Self-Validating Purification Protocol

This protocol assumes you are starting from a crude acidic aqueous mixture following the chlorination of 5-(dimethylamino)pentan-1-ol (e.g., using SOCl₂). The methodology relies on rapid phase-switching to isolate the 2.

Phase 1: Cold Quench and Liberation of the Free Base
  • Cooling: Submerge the crude acidic reaction mixture in an ice-brine bath. Allow the internal temperature to drop to 0 °C.

  • Basification: Dropwise, add a pre-chilled 20% (w/v) NaOH aqueous solution under vigorous mechanical stirring.

  • Validation Checkpoint 1 (pH): Continue addition until the aqueous layer reaches exactly pH 10 (verify using narrow-range pH paper). Do not exceed pH 11, as excess hydroxide can act as a competing nucleophile, leading to intermolecular substitution.

Phase 2: Rapid Extraction and Drying
  • Extraction: Immediately add cold Methyl tert-butyl ether (MTBE) (3 × 50 mL per 100 mL of aqueous phase). MTBE is explicitly chosen over Dichloromethane (DCM) because any quaternary piperidinium salt already formed will be entirely insoluble in MTBE and remain trapped in the aqueous waste.

  • Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄ for exactly 10 minutes at 0–5 °C.

  • Filtration: Gravity-filter the dried organic layer into a pre-chilled, dry round-bottom flask.

  • Validation Checkpoint 2 (TLC): Spot the organic layer on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). The free base should appear as a single spot (R_f ~ 0.4). Any material stuck at the baseline (R_f = 0.0) indicates cyclized impurity.

Phase 3: Anhydrous Salt Precipitation
  • Protonation: Under vigorous magnetic stirring at 0 °C, add 2.0 M anhydrous HCl in diethyl ether dropwise to the MTBE solution. A dense white precipitate of 5-chloro-N,N-dimethylpentan-1-amine hydrochloride will immediately begin to form.

  • Completion: Continue addition until precipitation ceases.

  • Validation Checkpoint 3 (Acidity): Spot a drop of the supernatant on wet pH paper. It should register as strongly acidic (pH ~2), confirming complete protonation of the amine.

Phase 4: Isolation and Recrystallization
  • Filtration: Isolate the white hydrochloride salt via vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling anhydrous isopropanol. Remove from heat and slowly add cold diethyl ether until the solution becomes slightly turbid. Allow to crystallize at 4 °C overnight.

  • Validation Checkpoint 4 (NMR): Analyze the final crystals via ¹H NMR (in D₂O). The N-CH₃ protons should appear as a sharp singlet shifted downfield (~2.8 ppm) due to the adjacent ammonium charge. The absence of complex, rigid multiplet signals confirms the absence of the piperidinium ring.

Workflow N1 Crude Aqueous Mixture (Post-Chlorination) N2 Cold Basification (pH ~10) & Rapid MTBE Extraction N1->N2 N3 Drying over Anhydrous Na2SO4 (Maintain at 0-5°C) N2->N3 N4 Filtration into Pre-chilled Flask N3->N4 N5 Addition of 2M HCl in Ether (Dropwise, vigorous stirring) N4->N5 N6 Vacuum Filtration of Precipitated Hydrochloride Salt N5->N6 N7 Recrystallization (Isopropanol / Diethyl Ether) N6->N7 N8 Pure 5-Chloro-N,N-dimethyl -1-pentanamine Hydrochloride N7->N8

Fig 2: Step-by-step purification workflow for isolating the stable hydrochloride salt.

References

  • Burger's Medicinal Chemistry & Drug Discovery, Volume 6 - Nervous System Agents. The Swiss Bay. Available at:[Link]

  • The Journal of Organic Chemistry 1968 Volume 33 No. 4. Department of Science Service (DSS). Available at:[Link]

Sources

Method

Scale-up synthesis of "5-Chloro-N,N-dimethyl-1-pentanamine" for laboratory use

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scale: 100 g (Laboratory Scale-Up) Introduction & Mechanistic Rationale The compound 5-chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scale: 100 g (Laboratory Scale-Up)

Introduction & Mechanistic Rationale

The compound 5-chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-2) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry for grafting tertiary amine side chains onto pharmacophores (e.g., antipsychotics, antimalarials, and targeted protein degraders).

For laboratory scale-up, the most efficient and chemoselective route is the bimolecular nucleophilic substitution ( SN​2 ) of 1-bromo-5-chloropentane (CAS: 54512-75-3) with dimethylamine . This strategy leverages the differential leaving group ability of halogens. Because the carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond, the bromide acts as a superior leaving group [1]. By carefully controlling the reaction temperature and stoichiometry, we can achieve strictly mono-alkylation at the brominated terminus, leaving the alkyl chloride intact for downstream coupling.

Chemoselectivity N1 Dimethylamine (Nucleophile) N2 1-Bromo-5-chloropentane (Bifunctional Electrophile) N1->N2 N3 C-Br Bond (Weaker, Faster SN2) N2->N3 N4 C-Cl Bond (Stronger, Slower SN2) N2->N4 N5 Target Product (Selective Mono-alkylation) N3->N5 Favored Pathway

Figure 1: Chemoselective SN​2 pathway exploiting differential halogen leaving group abilities.

Causality in Experimental Design
  • Why 2.5 Equivalents of Dimethylamine? Dimethylamine acts as both the nucleophile and the acid scavenger. One equivalent is consumed in the substitution, a second equivalent neutralizes the generated hydrobromic acid (forming dimethylamine hydrobromide), and the 0.5 equivalent excess drives the reaction to completion while suppressing the formation of quaternary ammonium dimers.

  • Why THF instead of Water? While 40% aqueous dimethylamine is cheaper, conducting the reaction in anhydrous Tetrahydrofuran (THF) prevents competitive hydrolysis of the alkyl bromide to 5-chloropentan-1-ol, ensuring a cleaner impurity profile [2].

  • Why Vacuum Distillation? Haloamines are susceptible to intramolecular cyclization upon excessive heating, forming azepanium salts. Vacuum distillation lowers the boiling point, mitigating thermal degradation [3].

Quantitative Data & Reagent Summary

The following table outlines the stoichiometric requirements for a 100 g scale-up batch.

Parameter1-Bromo-5-chloropentaneDimethylamine (2M in THF)5-Chloro-N,N-dimethyl-1-pentanamine
CAS Number 54512-75-3124-40-350531-65-2
Molecular Weight 185.49 g/mol 45.08 g/mol 149.66 g/mol
Equivalents 1.0 eq2.5 eq1.0 eq (Theoretical)
Mass / Volume 100.0 g (0.539 mol)675 mL (1.348 mol)~72.6 g (Expected at 90% yield)
Density 1.408 g/mL0.89 g/mL (solution)~0.95 g/mL
Role ElectrophileNucleophile / BaseTarget Product

Experimental Workflow

ProcessWorkflow A 1-Bromo-5-chloropentane (1.0 eq, in THF) C Reactor Setup (0-5°C, N2 Atmosphere) A->C B Dimethylamine (2.5 eq, 2M in THF) B->C D SN2 Alkylation (25°C, 16 hours) C->D E Quench & Basification (1M NaOH, pH >10) D->E F Liquid-Liquid Extraction (Ethyl Acetate / H2O) E->F G Vacuum Distillation (Purification) F->G H 5-Chloro-N,N-dimethyl- 1-pentanamine (>95% Purity) G->H

Figure 2: Step-by-step process workflow for the scale-up synthesis and purification.

Step-by-Step Protocol (Self-Validating System)

Phase 1: Reaction Setup & Execution
  • Preparation: Equip a 2 L, three-necked round-bottom flask with a magnetic stir bar, an addition funnel, an internal temperature probe, and a nitrogen inlet.

  • Substrate Loading: Add 100.0 g (0.539 mol) of 1-bromo-5-chloropentane and 200 mL of anhydrous THF to the flask.

  • Cooling: Submerge the flask in an ice-water bath. [Validation Step] Wait until the internal temperature stabilizes between 0 °C and 5 °C. This is critical to prevent the volatilization of dimethylamine (bp 7 °C) upon addition.

  • Reagent Addition: Load 675 mL of 2.0 M Dimethylamine in THF (1.348 mol) into the addition funnel. Add the solution dropwise over 60–90 minutes, maintaining the internal temperature below 10 °C to control the mild exotherm.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to ambient temperature (20–25 °C) and stir vigorously for 16 hours. A white precipitate (dimethylamine hydrobromide) will gradually form.

  • In-Process Control (IPC): Pull a 0.1 mL aliquot, dilute in ethyl acetate, wash with water, and analyze via GC-MS. [Validation Step] Proceed to the next step only when the peak for 1-bromo-5-chloropentane is <1% relative to the product peak.

Phase 2: Quench & Workup
  • Quenching: Cool the reaction mixture to 10 °C. Slowly add 300 mL of 1 M aqueous NaOH.

  • Basification Check: [Validation Step] Test the aqueous layer with pH paper. The pH must be strictly >10 to ensure the complete conversion of the product from its hydrobromide salt into the free-base amine. If pH < 10, add additional NaOH.

  • Extraction: Transfer the biphasic mixture to a 2 L separatory funnel. Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 300 mL).

  • Washing & Drying: Combine the organic layers and wash with 200 mL of saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na2​SO4​ for 30 minutes. Filter out the drying agent.

  • Concentration: Remove the THF and Ethyl Acetate solvents using a rotary evaporator (water bath at 35 °C, 150 mbar) to yield a pale yellow crude oil.

Phase 3: Purification (Vacuum Distillation)
  • Setup: Transfer the crude oil to a 250 mL round-bottom flask equipped with a short-path distillation head, a Vigreux column, and a receiving flask cooled in an ice bath.

  • Distillation: Apply high vacuum (approx. 10 mmHg). Slowly heat the oil bath.

  • Fraction Collection: Discard the initial fore-run (residual solvents and unreacted dimethylamine). Collect the main fraction distilling at approximately 75–85 °C at 10 mmHg. [Validation Step] The product should appear as a clear, colorless liquid.

  • Storage: Flush the receiving flask with argon and store the isolated 5-chloro-N,N-dimethyl-1-pentanamine at 2–8 °C to prevent long-term degradation.

References

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley, 8th Edition.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 96070, 1-Bromo-5-chloropentane." PubChem.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

Application

Application Note: 5-Chloro-N,N-dimethyl-1-pentanamine in the Design and Synthesis of Novel Chemical Libraries

Executive Summary In the landscape of modern drug discovery, the strategic functionalization of core scaffolds is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (solubility, bioavai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic functionalization of core scaffolds is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (solubility, bioavailability). 5-Chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-2) serves as a highly versatile, bifunctional building block in the development of novel chemical libraries[1]. Featuring a moderately reactive terminal alkyl chloride and a basic tertiary dimethylamine separated by a flexible 5-carbon aliphatic chain, this reagent enables the rapid installation of a dialkylaminoalkyl pharmacophore. This application note details the physicochemical rationale, core applications, and validated protocols for utilizing this reagent in library synthesis.

Physicochemical Profiling & Causality in Drug Design

The incorporation of a 5-(dimethylamino)pentyl side chain is rarely an arbitrary choice; it is a calculated structural modification designed to modulate the physicochemical profile of a lead compound.

  • Spatial Geometry and Linker Length: The 5-carbon (pentyl) chain provides an optimal spacer of approximately 6–7 Å. This specific distance is critical when designing molecules that must span distinct binding domains. For instance, in nucleic acid binders, the linker allows the core heterocycle to intercalate while the terminal amine reaches the phosphate backbone[2].

  • pKa and Target Engagement: The terminal dimethylamine has a pKa of approximately 9.5, meaning it is predominantly protonated at physiological pH (7.4). This localized positive charge is highly effective for forming salt bridges with acidic amino acid residues (e.g., Aspartate, Glutamate) in G-Protein Coupled Receptors (GPCRs) or for interacting with the electronegative grooves of DNA/RNA structures[2].

  • Lipophilicity (logP) Tuning: Compared to shorter propyl or butyl linkers, the pentyl chain increases the overall lipophilicity of the molecule, which can enhance cell membrane permeability and blood-brain barrier (BBB) penetration—a critical factor for CNS-active libraries[3].

Workflow Scaffold Core Scaffold (Nucleophile) Reaction SN2 Alkylation (Base, NaI, Heat) Scaffold->Reaction Linker 5-Chloro-N,N-dimethyl- 1-pentanamine Linker->Reaction Library Targeted Chemical Library Reaction->Library Diversification Screening High-Throughput Screening Library->Screening Bioassay

Workflow for chemical library generation utilizing 5-Chloro-N,N-dimethyl-1-pentanamine.

Core Applications in Library Synthesis

G-Quadruplex Stabilizers (Antiprotozoal & Antiviral Agents)

In the development of antimalarial and antileishmanial agents, 5-chloro-N,N-dimethyl-1-pentanamine is utilized to functionalize phenanthroline scaffolds. Research demonstrates that the 5-carbon linker is superior to its 2-, 3-, or 4-carbon homologues. The pentyl chain provides the exact flexibility required for the protonated dimethylamine to project into the grooves of parasitic G-quadruplex DNA, maximizing electrostatic interactions and resulting in a dramatic increase in thermal stabilization ( Δ T m​ )[2].

CNS-Active Agents and GPCR Ligands

The reagent is heavily utilized in the synthesis of CNS libraries, such as N-(2-Dimethylaminoalkyl)-3',4'-dichloroanilides, which act as antidepressant agents[3]. The terminal tertiary amine mimics endogenous neurotransmitters (like serotonin or dopamine), allowing the synthesized library compounds to anchor deep within the orthosteric binding sites of monoamine receptors.

Bifunctional Organocatalysts

Beyond medicinal chemistry, this building block is used to synthesize hydrogen-bond-stabilized organocatalysts. By appending the dimethylaminopentyl chain to a thiourea core, chemists create bifunctional catalysts where the thiourea activates an electrophile via hydrogen bonding, and the tertiary amine acts as a general base to deprotonate the nucleophile[4].

Experimental Protocols

The following protocol describes the general N- or O-alkylation of a core scaffold. It is designed as a self-validating system , incorporating in-process controls and leveraging the Finkelstein reaction to ensure high yields.

Protocol: Alkylation via In Situ Finkelstein Reaction

Rationale: The primary chloride of 5-chloro-N,N-dimethyl-1-pentanamine is only moderately electrophilic. Heating the reaction to force the substitution often leads to thermal degradation or competitive elimination (E2). By adding catalytic Sodium Iodide (NaI), the chloride is continuously converted in situ to an alkyl iodide. Iodine is a superior leaving group, accelerating the S N​ 2 displacement and allowing the reaction to proceed cleanly at lower temperatures.

Materials:

  • Core Scaffold (e.g., phenol, amine, or amide) (1.0 eq)

  • 5-Chloro-N,N-dimethyl-1-pentanamine hydrochloride (1.2 eq)[5]

  • Cesium Carbonate (Cs 2​ CO 3​ ) (3.0 eq) - Causality: The large Cs + cation enhances the nucleophilicity of the scaffold via the "cesium effect" and neutralizes the HCl salt of the reagent.

  • Sodium Iodide (NaI) (0.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: To a flame-dried round-bottom flask under inert atmosphere (N 2​ ), add the core scaffold (1.0 eq) and anhydrous DMF (0.2 M concentration). Add Cs 2​ CO 3​ (3.0 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation of the nucleophile.

  • Catalyst & Reagent Addition: Add NaI (0.2 eq) followed by 5-Chloro-N,N-dimethyl-1-pentanamine hydrochloride (1.2 eq).

  • Alkylation: Heat the reaction mixture to 70°C.

  • In-Process Validation Check: After 4 hours, spot the reaction mixture on a TLC plate (Eluent: 10% MeOH in DCM with 1% NH 4​ OH). The disappearance of the starting scaffold and the emergence of a lower-R f​ , Dragendorff-positive spot confirms successful alkylation.

  • Self-Purifying Workup (Acid-Base Extraction):

    • Cool the mixture and partition between Ethyl Acetate and Water.

    • Extract the organic layer with 1M HCl (3x). Causality: The target molecule, containing the basic dimethylamine, will protonate and partition into the aqueous layer, leaving unreacted neutral scaffold and organic impurities behind.

    • Basify the combined aqueous acidic layers with 2M NaOH to pH 10.

    • Extract the aqueous layer with Dichloromethane (3x). Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo to yield the pure library compound.

Mechanism Step1 In Situ Finkelstein Reaction (Cl⁻ → I⁻ via NaI) Step2 Nucleophilic Attack (Deprotonated Scaffold) Step1->Step2 Step3 Transition State [Nu ··· C ··· I]‡ Step2->Step3 Step4 Product Formation (Dialkylaminoalkyl Scaffold) Step3->Step4

Mechanistic pathway of SN2 alkylation enhanced by an in situ Finkelstein reaction.

Quantitative Data & Comparative Analysis

Table 1: Physicochemical Properties of 5-Chloro-N,N-dimethyl-1-pentanamine

PropertyValueImplication for Library Design
CAS Number 50531-65-2 (Free Base)Standard identifier for procurement[1].
Molecular Weight 149.66 g/mol Adds ~114 Da to the scaffold post-alkylation.
pKa (calculated) ~9.5Ensures protonation at physiological pH for target binding.
Chain Length 5 Carbons (~6.5 Å)Provides high flexibility and optimal spatial reach.

Table 2: Comparative Impact of Linker Length on Target Affinity (G-Quadruplex Δ T m​ ) Data adapted from the stabilization of parasitic G-quadruplex sequences by phenanthroline derivatives[2].

Linker Chain LengthTerminal Amine Δ T m​ (°C) against FPf1T (Parasitic DNA)Structural Causality
Ethyl (2 carbons)Dimethylamino+3.5 °CToo short; steric clash prevents deep groove binding.
Propyl (3 carbons)Dimethylamino+5.2 °CModerate reach; sub-optimal electrostatic interaction.
Butyl (4 carbons)Dimethylamino+9.8 °CImproved flexibility, but slight geometric strain.
Pentyl (5 carbons) Dimethylamino +20.5 °C Optimal length; perfect alignment with phosphate backbone.

References

  • Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)
  • N-(2-Dimethylaminoalkyl)
  • Transition State Modeling and Catalyst Design for Hydrogen Bond-Stabilized Enolate Formation Source: The Journal of Organic Chemistry - ACS Publications URL
  • 5-Chloro-N,N-dimethyl-1-pentanamine | CAS#:50531-65-2 Source: Chemsrc URL

Sources

Method

Application Notes and Protocols for 5-Chloro-N,N-dimethyl-1-pentanamine in Medicinal Chemistry Research

Abstract 5-Chloro-N,N-dimethyl-1-pentanamine is a bifunctional chemical reagent of significant utility in medicinal chemistry and drug development. Its structure, featuring a terminal alkyl chloride and a tertiary amine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Chloro-N,N-dimethyl-1-pentanamine is a bifunctional chemical reagent of significant utility in medicinal chemistry and drug development. Its structure, featuring a terminal alkyl chloride and a tertiary amine, makes it an ideal building block for introducing a five-carbon chain with a dimethylamino group into a target molecule. This side chain is a common structural motif in a variety of pharmacologically active agents, influencing properties such as receptor affinity, solubility, and the ability to cross the blood-brain barrier. These application notes provide an in-depth guide for researchers, covering the strategic application of this reagent in the synthesis of key therapeutic classes, detailed experimental protocols, and critical safety information.

Foundational Overview: The Strategic Role of a Versatile Building Block

In the landscape of drug design, the incorporation of specific side chains is a cornerstone of modifying a lead compound's pharmacokinetic and pharmacodynamic profile. 5-Chloro-N,N-dimethyl-1-pentanamine serves as a key intermediate for installing the 5-(dimethylamino)pentyl moiety. The tertiary amine is typically basic, with pKa values ranging from 8.5 to 10, and is often protonated at physiological pH, enabling ionic interactions with biological targets.[1] The alkyl chain acts as a flexible spacer, and its lipophilicity can be critical for membrane permeability.

The primary utility of this reagent lies in its application as an alkylating agent. The terminal chlorine is a good leaving group, susceptible to nucleophilic substitution by amines, thiols, or other nucleophiles present on a core scaffold. This reaction, known as N-alkylation, is a fundamental transformation in organic synthesis.[2][3]

Physicochemical Properties

A clear understanding of the reagent's properties is essential for its effective use and safe handling.

PropertyValueSource
Molecular Formula C₇H₁₆ClNInferred from related compounds
Molecular Weight 149.66 g/mol Inferred from related compounds
Appearance Likely a liquidInferred from related compounds
Boiling Point Data not available; expected to be >150°CN/A
Solubility Soluble in organic solvents (e.g., THF, ACN, DCM)General chemical knowledge
Reactivity Alkylating agent; reacts with nucleophilesGeneral chemical knowledge
Core Principle of Reactivity: N-Alkylation

The most common application of 5-Chloro-N,N-dimethyl-1-pentanamine is the N-alkylation of primary or secondary amines.[2] This reaction typically requires a base to deprotonate the nucleophilic amine, enhancing its reactivity towards the electrophilic alkyl chloride. The choice of base and solvent is critical for optimizing reaction yield and minimizing side products.

G cluster_reactants Reactants cluster_process Process cluster_products Products Core Core Scaffold (with -NHR group) Reaction N-Alkylation Reaction in Solvent (e.g., ACN, DMF) Core->Reaction Reagent 5-Chloro-N,N-dimethyl-1-pentanamine Reagent->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Final Final Drug Candidate (with side chain) Reaction->Final Salt Salt Byproduct Reaction->Salt caption Workflow for N-Alkylation.

General workflow for N-Alkylation.

Application in the Synthesis of Therapeutic Agents

The 5-(dimethylamino)pentyl side chain is a privileged scaffold in several classes of drugs, particularly antimalarials and neuropsychiatric agents.

Application Area: Antimalarial Drug Synthesis

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs like Chloroquine.[4] The biological activity of these compounds is critically dependent on the nature of the basic aminoalkyl side chain at the 4-position.[4][5] This side chain is believed to be crucial for accumulating the drug in the acidic food vacuole of the malaria parasite.[4]

5-Chloro-N,N-dimethyl-1-pentanamine is an excellent reagent for synthesizing analogs of Chloroquine and Hydroxychloroquine. The synthesis involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinoline ring with the primary amine derived from 5-Chloro-N,N-dimethyl-1-pentanamine (after converting the terminal chloride to an amine). More directly, a precursor like 5-(N,N-dimethylamino)-1-pentylamine would be used to displace the 4-chloro group on the quinoline core.

G cluster_building_block Building Block cluster_final_drugs Final Drug Classes Reagent 5-Chloro-N,N-dimethyl-1-pentanamine Antimalarials Antimalarials (e.g., Chloroquine Analogs) Reagent->Antimalarials Provides essential side chain for vacuole accumulation Neuropsychiatric Neuropsychiatric Agents (e.g., Antihistamines, Antidepressants) Reagent->Neuropsychiatric Modulates receptor binding and CNS permeability caption Structural contribution of the reagent.

Structural contribution of the reagent.
Application Area: Neuropsychiatric Drug Synthesis

The dimethylaminoalkyl moiety is prevalent in many centrally acting drugs, including first-generation antihistamines and tricyclic antidepressants.[1][6] This functional group can influence receptor binding (e.g., to histamine H1 or serotonin receptors) and modify the drug's pharmacokinetic properties, such as its ability to cross the blood-brain barrier.[1][7]

For instance, many H1-receptor antagonists feature a tertiary amino group connected by a two or three-carbon chain to a diaryl moiety.[1][6] While 5-Chloro-N,N-dimethyl-1-pentanamine provides a five-carbon chain, its utility lies in creating novel analogs with different spacer lengths to explore structure-activity relationships (SAR) and optimize for potency and selectivity while potentially reducing side effects like sedation.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions must be taken.

Safety and Handling

5-Chloro-N,N-dimethyl-1-pentanamine and related alkylating agents are hazardous. Always consult the Safety Data Sheet (SDS) before use.[8][9][10]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

  • Handling: Handle only in a well-ventilated area, preferably under a chemical fume hood.[9] Avoid breathing vapors or mist.[8][9] Keep away from heat, sparks, and open flames.[10]

  • First Aid:

    • In case of skin contact: Immediately wash off with soap and plenty of water.[8]

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person into fresh air.[8]

    • If swallowed: Do NOT induce vomiting. Rinse mouth.

    • In all cases of exposure, seek immediate medical attention.

Protocol 1: General N-Alkylation of a Heterocyclic Amine

This protocol describes a general method for attaching the 5-(dimethylamino)pentyl side chain to a nitrogen atom within a heterocyclic core.

Objective: To synthesize a novel drug analog via N-alkylation.

Materials:

  • Heterocyclic amine (1.0 eq)

  • 5-Chloro-N,N-dimethyl-1-pentanamine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Addition of Reagent: Stir the suspension at room temperature for 15 minutes. Add 5-Chloro-N,N-dimethyl-1-pentanamine (1.2 eq) to the mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for ACN) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-alkylated product.

Protocol 2: Synthesis of a 7-Chloro-4-(5-(dimethylamino)pentyl)aminoquinoline (Conceptual)

This protocol outlines a potential route for synthesizing a Chloroquine analog. It is adapted from established procedures for similar 4-aminoquinolines.[4]

Objective: To synthesize a 4-aminoquinoline antimalarial candidate.

Note: This synthesis is a two-step process where the terminal chloride of the reagent is first converted to a primary amine.

Step A: Synthesis of N¹,N¹-Dimethylpentane-1,5-diamine

  • React 5-Chloro-N,N-dimethyl-1-pentanamine with an excess of aqueous ammonia under pressure and heat, or use a more controlled method like the Gabriel synthesis or azide reduction to form the primary amine. This intermediate is the key nucleophile for the next step.

Step B: Coupling with 4,7-Dichloroquinoline

  • Reaction Setup: In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the synthesized N¹,N¹-Dimethylpentane-1,5-diamine (1.5 eq).

  • Reaction: Heat the mixture, either neat or in a high-boiling solvent like phenol, at 120-140°C for several hours until the reaction is complete as monitored by TLC.[4]

  • Work-up: Cool the reaction mixture and dissolve it in dichloromethane. Wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove the solvent/catalyst, followed by washing with water.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization to yield the final compound.

Data Interpretation and Expected Outcomes

The successful synthesis of the target compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the product, including the presence of the N,N-dimethyl and pentyl chain signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Purity Analysis (HPLC): To determine the purity of the final product, which should ideally be >95% for biological testing.

The biological activity of the synthesized compounds would then be evaluated in relevant assays. For example, antimalarial candidates would be tested for their efficacy against Plasmodium falciparum strains.[5][11]

Table of Representative Biological Data for 4-Aminoquinoline Analogs

CompoundStrain (P. falciparum)IC₅₀ (µg/mL)Reference
Chloroquine(Sensitive Strain)~0.02[11]
Analog A(Sensitive Strain)0.014 - 0.5[11]
Analog B(Resistant Strain)0.49 - 6.17[12]

This table provides context for the expected potency of newly synthesized antimalarial agents. Compounds with IC₅₀ values <0.5 µg/mL are generally considered active.[11]

References

  • Vertex AI Search. (2022, October 18).
  • Thermo Fisher Scientific. (2012, February 27).
  • Thermo Fisher Scientific. (2025, September 23).
  • TCI Chemicals. (2025, September 19).
  • Sigma-Aldrich. (2025, November 6).
  • CymitQuimica. CAS 53101-21-6: Pentanamide, 5-chloro-N,N-dimethyl-.
  • Van der Heijden, J., et al. (n.d.). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. PMC.
  • PubChem. 5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride | C9H21Cl2N.
  • BenchChem. Applications of N-Ethyl-2-pentanamine Derivatives in Medicinal Chemistry: A Focus on Antimalarial Agents.
  • Al-Majidi, S. M., et al. (2024, September 27).
  • BenchChem. Application Notes and Protocols: N-Chlorodimethylamine in Pharmaceutical Synthesis.
  • Evano, G., & Theeramounthran, C. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI.
  • PubChem. 5-chloro-N,N-dimethylpentanamide | C7H14ClNO | CID 11252183.
  • de Graaf, C., et al. (n.d.). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC.
  • Rojas-Vargas, J. A., et al. (n.d.). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)
  • DeRuiter, J. (2001). HISTAMINE H1-RECEPTOR ANTAGONISTS: ANTIHISTAMINIC AGENTS.
  • Google Patents. (n.d.). US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.
  • Fayed, A. A., et al. (2016, July 14).
  • Das, A., & Khatravath, M. (2022).
  • AChemBlock. (2026, March 24). 5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride 95% | CAS: 90796-01-3.
  • Kumar, A., et al. (2022, October 25). Current and emerging trends in antimalarial drugs: a comprehensive review.
  • Wang, Y., et al. (2024, May 23).
  • Fonte, N. (2021, January 24). Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments. Semantic Scholar.
  • Nichols, D. E. (2018, July 23). Dark Classics in Chemical Neuroscience: N,N‑Dimethyltryptamine (DMT).
  • Mapari, M. Antihistaminic Agents. Googleapis.com.
  • Lirias. One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine.
  • BenchChem. (2025, December).
  • Villano, C., et al. (2024, October 9).
  • RSC Medicinal Chemistry. (2025, November 6). RESEARCH ARTICLE.
  • New Antihistaminic Agents: Synthesis and Evalu

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Alkylation of 5-Chloro-N,N-dimethyl-1-pentanamine

Welcome to the technical support center for the alkylation of 5-Chloro-N,N-dimethyl-1-pentanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the alkylation of 5-Chloro-N,N-dimethyl-1-pentanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this specific synthetic transformation. The following sections offer solutions to common experimental challenges, backed by scientific principles, to help you optimize your reaction conditions and achieve your desired product with high yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of 5-Chloro-N,N-dimethyl-1-pentanamine. The question-and-answer format is intended to help you quickly identify and resolve experimental hurdles.

Question 1: Why is my reaction showing low or no conversion of the starting material?

Answer: Low or no conversion is a frequent issue in N-alkylation reactions and can stem from several factors.[1][2] Here’s a systematic approach to troubleshooting this problem:

  • Reactivity of the Alkylating Agent: 5-Chloro-N,N-dimethyl-1-pentanamine is a primary alkyl chloride. Alkyl chlorides are generally less reactive than the corresponding bromides or iodides in SN2 reactions.[1][2]

    • Solution: If your nucleophile is struggling to displace the chloride, consider converting the starting material to the more reactive 5-iodo-N,N-dimethyl-1-pentanamine via the Finkelstein reaction (reacting with sodium iodide in acetone). Alternatively, if your experimental design allows, using a more reactive alkylating agent from the outset is advisable.[1]

  • Reaction Temperature: The reaction may be kinetically slow at room temperature.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Be mindful that higher temperatures can sometimes promote side reactions, such as elimination.[1][2]

  • Choice of Base and Solvent: An inappropriate base or solvent system can significantly hinder the reaction.

    • Solution: Ensure you are using a suitable base to neutralize the acid formed during the reaction, if applicable. For neutral nucleophiles, a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA or Hünig's base) is often effective.[1] The base must also be sufficiently soluble in your chosen solvent.[1] Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are generally recommended for SN2 reactions as they effectively solvate the cation of the base while leaving the nucleophile relatively free and reactive.[1][3]

  • Phase Transfer Catalysis (for biphasic systems): If you are using an inorganic base that is insoluble in your organic solvent (a solid-liquid system), the reaction can be very slow.

    • Solution: The addition of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can dramatically increase the reaction rate.[4][5] The PTC facilitates the transfer of the nucleophile or base from the solid/aqueous phase to the organic phase where the reaction occurs.[4]

Question 2: I'm observing a significant amount of a byproduct with a higher molecular weight. What is it and how can I prevent its formation?

Answer: This is a classic case of over-alkylation, leading to the formation of a quaternary ammonium salt.[1][2] The tertiary amine product of your initial alkylation is often more nucleophilic than the starting secondary amine (your nucleophile), leading to a second alkylation event.[1][2]

Here are several strategies to minimize this side reaction:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants.

    • Solution: Use a large excess of the amine nucleophile relative to 5-Chloro-N,N-dimethyl-1-pentanamine.[1] This increases the statistical probability that the alkylating agent will react with the intended nucleophile rather than the product.

  • Controlled Addition of the Alkylating Agent: The concentration of the alkylating agent can influence the extent of over-alkylation.

    • Solution: Add the 5-Chloro-N,N-dimethyl-1-pentanamine solution slowly and dropwise to the reaction mixture containing the nucleophile.[1] This maintains a low concentration of the alkylating agent, disfavoring the second alkylation step.

  • Reaction Temperature: Lower temperatures can improve selectivity.

    • Solution: Running the reaction at a lower temperature can help to control the rate of the second, often faster, alkylation reaction.[1] This will likely require a longer overall reaction time.

  • Choice of Base: A bulky, non-nucleophilic base can sterically hinder the approach to the nitrogen of the product amine.

    • Solution: Employing a base like Hünig's base (DIPEA) can be effective in preventing quaternization.[6]

Question 3: My reaction is producing a complex mixture of products, and purification is proving difficult. What could be the cause?

Answer: A complex product mixture can arise from a combination of the issues mentioned above (over-alkylation) as well as other side reactions like elimination.[2]

  • Elimination (E2) Side Reaction: The use of a strong, sterically hindered base can promote the elimination of HCl from 5-Chloro-N,N-dimethyl-1-pentanamine to form an alkene byproduct.[2] This is particularly favored at higher temperatures.[2]

    • Solution: Use a weaker, non-nucleophilic base such as potassium carbonate.[1] Running the reaction at a lower temperature will also favor the desired substitution reaction over elimination.[2]

  • Intramolecular Cyclization: Depending on the nucleophile used, there's a possibility of intramolecular reactions. However, with 5-Chloro-N,N-dimethyl-1-pentanamine, the formation of a 6-membered ring via intramolecular cyclization of the starting material itself is a possibility, especially in the presence of a strong base, which could lead to the formation of N,N-dimethylcyclohexylamine.

Troubleshooting Decision Tree:

troubleshooting start Low Yield or Complex Mixture q1 Is there unreacted starting material? start->q1 a1_yes Increase Temperature or Reaction Time q1->a1_yes Yes a1_no Check for Side Products q1->a1_no No q2 Is a higher MW byproduct observed? (Over-alkylation) a1_no->q2 a2_yes Use excess nucleophile, slow addition of alkylating agent, or lower temperature. q2->a2_yes Yes q3 Is an alkene byproduct suspected? (Elimination) q2->q3 No a3_yes Use a weaker, non-nucleophilic base (e.g., K2CO3) and lower the reaction temperature. q3->a3_yes Yes q4 Still having issues? q3->q4 No a4_yes Consider Phase Transfer Catalysis if using a biphasic system. Re-evaluate solvent and base choice. q4->a4_yes

Caption: A decision tree for troubleshooting common issues in the alkylation of 5-Chloro-N,N-dimethyl-1-pentanamine.

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for the alkylation of 5-Chloro-N,N-dimethyl-1-pentanamine?

A1: The optimal conditions are highly dependent on the specific nucleophile being used. However, a good starting point for many nucleophiles would be:

ParameterRecommended ConditionRationale
Solvent Polar aprotic (e.g., Acetonitrile, DMF, Acetone)These solvents favor SN2 reactions.[1]
Base Weak, non-nucleophilic (e.g., K₂CO₃, DIPEA)To neutralize acid byproducts without competing with the nucleophile.[1]
Temperature Room Temperature to 60 °CStart at room temperature and gently heat if the reaction is slow.[1]
Stoichiometry 1.1 - 2 equivalents of nucleophileAn excess of the nucleophile can help drive the reaction to completion and minimize over-alkylation.[1]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.

Q3: What are some alternative methods for N-alkylation if direct alkylation is problematic?

A3: If direct alkylation with 5-Chloro-N,N-dimethyl-1-pentanamine proves to be low-yielding or produces inseparable mixtures, consider these alternative strategies:

  • Reductive Amination: This is a highly effective method for forming C-N bonds and avoids the issue of over-alkylation.[1][7] The process involves reacting an amine with an aldehyde or ketone to form an imine, which is then reduced in situ.[7] To use this method, you would need to find a synthetic equivalent of 5-Chloro-N,N-dimethyl-1-pentanamine in the form of an aldehyde.

  • Alkylation with other leaving groups: As mentioned earlier, converting the chloride to an iodide or a sulfonate ester (e.g., tosylate or mesylate) will make the substrate more reactive towards nucleophilic substitution.[8]

General Experimental Workflow:

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants Dissolve nucleophile and base in anhydrous solvent under inert atmosphere. addition Slowly add 5-Chloro-N,N-dimethyl-1-pentanamine. reactants->addition stir Stir at appropriate temperature. addition->stir monitor Monitor progress by TLC or GC-MS. stir->monitor quench Quench reaction (if necessary). monitor->quench extract Perform aqueous work-up and extraction. quench->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography, distillation, or recrystallization. dry->purify

Caption: A general experimental workflow for the alkylation of 5-Chloro-N,N-dimethyl-1-pentanamine.

Detailed Experimental Protocol: General N-Alkylation

This protocol is a general guideline and may require optimization for your specific nucleophile.

Materials:

  • 5-Chloro-N,N-dimethyl-1-pentanamine

  • Nucleophile (e.g., a secondary amine)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq.) and anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the stirring solution.

  • Addition of Alkylating Agent: Slowly add a solution of 5-Chloro-N,N-dimethyl-1-pentanamine (1.1 eq.) in anhydrous acetonitrile to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, distillation, or recrystallization as appropriate.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of diethylamine.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer Catalysis.
  • Cravotto, G., & Orio, L. (n.d.). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions.
  • Sciencemadness Discussion Board. (2022, March 3). Best Conditions For N-Alkylation?
  • ACS Publications. (n.d.). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions | The Journal of Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Wordpress.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 21). N alkylation at sp3 Carbon Reagent Guide.
  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Wikipedia. (n.d.). Amine alkylation.
  • BenchChem. (n.d.). Common side products in ethoxy(ethyl)amine N-alkylation reactions.
  • Books. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines.
  • ResearchGate. (2026, March 3). (PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Avoiding Over-alkylation. Wordpress.
  • Digital Commons @ USF. (2002, July 15). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines.
  • PMC. (2024, September 27). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach.
  • CORE. (n.d.). Gamma Alkylation.CC.SI.
  • AWS. (n.d.). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • (n.d.). Synthesis of dimethyl ((substituted phenyl) (phenylamino)methyl) phosphonates (6a-k).
  • SciSpace. (2019, August 30). A concise and efficient synthesis of an impurity, N-desmethyl alcaftadine from alcaftadine: An H1 antagonist.
  • PubChem. (n.d.). 5-chloro-N,N-dimethylpentanamide | C7H14ClNO | CID 11252183.
  • PMC. (n.d.). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate.
  • MDPI. (2013, November 15). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives.
  • (n.d.). new-antihistaminic-agents-synthesis-and-evaluation-of-h-1-antihistaminic-actions-of-3nndialkylaminoalkyl1234tetrahydro1h.pdf.
  • BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution on methyl 2-chloro-3-oxopentanoate.
  • BenchChem. (n.d.). Application Notes: Protocols for the N-Alkylation of Neopentylamine.
  • AWS. (2018, March 17). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Organic Syntheses Procedure. (n.d.). 2.
  • Frontiers. (n.d.). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • Google Patents. (n.d.). US10538481B2 - Method for purifying 1,5-pentanediamine and 1,5-pentanediamine.
  • PMC. (n.d.). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide.
  • MDPI. (n.d.). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines.
  • IntechOpen. (n.d.). N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems.
  • (2012, February 3). Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine.
  • Opast Publisher. (2018, May 7). Synthesis of Some Heterocyclic Compounds Derived from Furfural.
  • PMC. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
  • Semantic Scholar. (2004, July 31). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides.
  • Amanote Research. (n.d.). (PDF) A General Method for the Quaternization of.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation.

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Optimization

Technical Support Center: Troubleshooting 5-Chloro-N,N-dimethyl-1-pentanamine Reactivity

Welcome to the Technical Support Center for 5-Chloro-N,N-dimethyl-1-pentanamine . As a bifunctional molecule containing both an electrophilic alkyl chloride and a nucleophilic tertiary amine, this reagent is notoriously...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Chloro-N,N-dimethyl-1-pentanamine . As a bifunctional molecule containing both an electrophilic alkyl chloride and a nucleophilic tertiary amine, this reagent is notoriously prone to competing reaction pathways.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with the mechanistic causality and self-validating protocols needed to suppress unwanted intramolecular cyclization and maximize your target intermolecular alkylation yields.

Kinetics Haloamine 5-Chloro-N,N-dimethyl- 1-pentanamine Intra Intramolecular SN2 (1st Order Kinetics) Haloamine->Intra Low [Nu-] / Free Base Inter Intermolecular SN2 (2nd Order Kinetics) Haloamine->Inter High [Nu-] / Pre-activation Piperidinium N,N-Dimethylpiperidinium Chloride (Byproduct) Intra->Piperidinium Product Desired Alkylated Product Inter->Product

Caption: Kinetic competition between inter- and intramolecular pathways.

Troubleshooting FAQs

Q1: Why is my 5-Chloro-N,N-dimethyl-1-pentanamine degrading into a white precipitate before I even add my nucleophile? Mechanistic Causality: You are observing auto-quaternization. The terminal tertiary amine acts as an internal nucleophile, attacking the alkyl chloride to form a 6-membered ring: N,N-dimethylpiperidinium chloride. The formation of 5- and 6-membered rings via intramolecular SN​2 is kinetically highly favored due to low strain energy and a favorable entropy of activation[1]. Solution: Never store or handle this reagent as a free base. Always source and utilize the hydrochloride (HCl) salt of 5-Chloro-N,N-dimethyl-1-pentanamine. The protonated amine is non-nucleophilic, completely halting the auto-quaternization pathway during storage.

Q2: How do I choose the right solvent to maximize intermolecular alkylation and minimize intramolecular cyclization? Mechanistic Causality: Both the desired alkylation and the unwanted cyclization are SN​2 processes. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) accelerate SN​2 reactions because they solvate cations effectively while leaving anionic nucleophiles relatively unsolvated. This lack of a hydrogen-bonded "solvent cage" significantly raises the ground-state energy of the nucleophile, increasing its reactivity[2],[3]. However, placing the free base of your haloamine in a polar aprotic solvent will also dramatically accelerate the unwanted intramolecular cyclization. Conversely, polar protic solvents (e.g., Ethanol) form strong ion-dipole interactions with nucleophiles, creating a solvent cage that must be broken to reach the transition state, thereby slowing down all SN​2 processes[3]. Solution: Use a polar aprotic solvent (like DMF) to maintain high SN​2 reactivity, but manipulate the reaction kinetics to favor the intermolecular pathway. Because the intermolecular reaction is second-order (Rate = k2​ [Haloamine][Nu⁻]) and the intramolecular reaction is first-order (Rate = k1​ [Haloamine]), you must artificially inflate the concentration of the external nucleophile [Nu⁻] before the free base of the haloamine is generated.

Q3: What is the effect of base selection on the reaction yield? Mechanistic Causality: The base serves two critical functions: deprotonating your external nucleophile and neutralizing the haloamine HCl salt. If you use a weak, heterogeneous base (like K2​CO3​ ), the neutralization of the HCl salt is slow, and the external nucleophile may not be fully deprotonated, giving the haloamine time to cyclize once freed. Solution: Pre-form your external nucleophile using a strong base (e.g., NaH, KOtBu) before introducing the haloamine. When the haloamine HCl salt is finally added, the highly reactive, pre-formed nucleophile will instantly attack the alkyl chloride as the free base is generated in situ, kinetically outcompeting the cyclization.

Quantitative Data: Solvent and Base Effects on Reactivity
SolventBase StrategyNucleophile State SN​2 Rate (Inter)Cyclization Rate (Intra)Primary Reaction Outcome
DMF (Aprotic)None (Free Base)NeutralSlowVery FastN,N-Dimethylpiperidinium Chloride (Failure)
DMF (Aprotic)NaH (Pre-activation)Pre-formed AnionVery FastSlow (Outcompeted)Desired Alkylated Product
EtOH (Protic) K2​CO3​ (Concurrent)Neutral / AnionSlowSlowIncomplete Reaction / Mixed Byproducts
Toluene (Non-polar)TEA (Concurrent)NeutralVery SlowSlowUnreacted Starting Materials
Experimental Protocol: Self-Validating Alkylation Methodology

Objective: Couple 5-Chloro-N,N-dimethyl-1-pentanamine Hydrochloride with an external nucleophile (e.g., a phenol or secondary amine) while suppressing auto-quaternization.

  • Nucleophile Pre-activation: Dissolve the external nucleophile (1.2 equivalents) in anhydrous DMF. Add a strong base (e.g., NaH, 1.5 equivalents) at 0 °C.

    • Self-Validation Check: Observe the evolution of H2​ gas. Wait until gas evolution ceases and the solution becomes homogeneous, confirming the quantitative generation of the reactive anion [Nu⁻].

  • Controlled Addition: Slowly add 5-Chloro-N,N-dimethyl-1-pentanamine Hydrochloride (1.0 equivalent) portion-wise to the activated nucleophile solution at 0 °C.

    • Causality: Keeping the temperature low during addition minimizes the kinetic energy available for the intramolecular cyclization, while the highly reactive, unsolvated [Nu⁻] instantly attacks the alkyl chloride as the amine is deprotonated.

  • Thermal Activation: Gradually warm the reaction mixture to room temperature, then heat to 60 °C for 4-6 hours if required by the specific nucleophile.

  • Self-Validation via TLC/LC-MS: Before quenching, analyze an aliquot via normal-phase TLC (Eluent: 10% MeOH in DCM with 1% TEA).

    • Self-Validation Check: The unwanted N,N-dimethylpiperidinium chloride salt is highly polar and will remain permanently at the baseline ( Rf​=0.0 ). A clean baseline indicates that the pre-activation strategy successfully suppressed the intramolecular pathway.

  • Quench and Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc. The desired product will partition into the organic layer, while any trace piperidinium byproduct will be washed away in the aqueous layer.

Workflow Step1 1. Nucleophile Pre-activation (Generate Nu- in Polar Aprotic Solvent) Step2 2. Haloamine Addition (Add HCl Salt Slowly at 0°C) Step1->Step2 Step3 3. In-situ Neutralization & Alkylation (Nu- attacks as free base forms) Step2->Step3 Step4 4. Self-Validation Check (TLC Baseline clear of Piperidinium) Step3->Step4

Caption: Self-validating workflow for optimized intermolecular alkylation.

References
  • [2] Title: Summary of Solvent Effects on Nucleophilic Substitution Reactions | Source: Wake Forest University | URL:[Link]

  • [3] Title: Characteristics of the SN2 Reaction | Source: Chemistry LibreTexts | URL:[Link]

  • [1] Title: Common Blind Spot: Intramolecular Reactions | Source: Master Organic Chemistry | URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic characterization and validation of "5-Chloro-N,N-dimethyl-1-pentanamine" structure

Executive Summary Bifunctional aliphatic molecules like 5-Chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-2) are indispensable building blocks in medicinal chemistry, frequently utilized to graft tertiary amine pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bifunctional aliphatic molecules like 5-Chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-2) are indispensable building blocks in medicinal chemistry, frequently utilized to graft tertiary amine pharmacophores onto complex drug scaffolds (e.g., phenothiazine-derived antipsychotics). However, the coexistence of a nucleophilic dimethylamine group and an electrophilic alkyl chloride within the same flexible carbon chain creates a significant stability challenge: spontaneous intramolecular cyclization.

As a Senior Application Scientist, I frequently encounter downstream synthesis failures traced back to poor-quality bifunctional amines. This guide objectively compares high-purity Reference Grade standards against standard Technical Grade commercial alternatives. More importantly, it provides a self-validating spectroscopic framework to ensure structural integrity and prevent stoichiometric failures in your alkylation reactions.

The Chemical Challenge: Linear vs. Cyclized Species

The primary failure mode for 5-Chloro-N,N-dimethyl-1-pentanamine is its conversion into 1,1-dimethylpiperidin-1-ium chloride . This 6-membered ring formation is entropically favored and accelerates rapidly under thermal stress or when exposed to polar solvents.

When researchers unknowingly use partially cyclized Technical Grade material, they introduce inert quaternary ammonium salts into their reactions. This acts as "dead weight," consuming equivalents of the reagent without participating in the desired cross-coupling, drastically reducing yields and complicating downstream chromatographic purification.

Product Comparison: Reference Grade vs. Technical Grade

To highlight the critical nature of reagent quality, the following table summarizes the performance and analytical markers of a highly controlled Reference Grade product versus a standard Technical Grade alternative.

ParameterReference Grade (High-Purity)Technical Grade (Commercial)Analytical & Experimental Impact
Purity (¹H NMR) > 99.0%85.0% - 92.0%High purity ensures accurate stoichiometric calculations for sensitive, low-yielding alkylations.
Piperidinium Impurity < 0.1%5.0% - 15.0%Quaternary salts act as inert mass, consuming equivalents and reducing the target target yield.
MS Base Peak m/z 150.1 ([M+H]⁺)m/z 114.1 (Cyclized)Dominance of 114.1 indicates severe degradation and loss of the reactive C-Cl bond.
Downstream Yield > 95%< 75%Reference grade prevents the need for repeated, costly preparative HPLC purifications.
Self-Validating Spectroscopic Protocols

Analytical protocols must be designed to observe the molecule without altering it. The causality behind our solvent and ionization choices is strictly to prevent in-situ cyclization or fragmentation during the measurement itself.

4.1. Nuclear Magnetic Resonance (¹H and ¹³C NMR)

Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the amine in 0.6 mL of anhydrous CDCl₃ (containing 0.05% TMS).

  • Acquisition: Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) at a strictly controlled temperature of 298 K.

Causality & Self-Validation: We explicitly avoid polar protic solvents (like D₂O or CD₃OD) because they stabilize the transition state for nucleophilic substitution, artificially1[1]. By using anhydrous CDCl₃, we arrest the reaction. This protocol is a self-validating system: we monitor the triplet at ~3.5 ppm (CH₂-Cl) and the singlet at ~2.2 ppm (N(CH₃)₂). If cyclization has occurred, the CH₂-Cl peak disappears, and a new downfield quaternary methyl signal emerges at ~3.2 ppm. The chemical shifts of the dimethylamine group are highly sensitive to their local electronic environment and serve as an 2[2].

4.2. Electrospray Ionization Mass Spectrometry (ESI-MS)

Protocol:

  • Dilution: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile (strictly avoiding aqueous buffers to prevent hydrolysis).

  • Ionization: Inject into an ESI-TOF-MS in positive ion mode.

  • Tuning: Apply a strictly low cone voltage (15–20 V) and a capillary voltage of 3.0 kV.

Causality & Self-Validation: Aliphatic amines are prone to3[3]. If the cone voltage is too high, the molecule will undergo in-source fragmentation (loss of HCl), producing an artificial peak at m/z 114.1. By deliberately using a low cone voltage, we ensure soft ionization. To validate this system, we run a control standard of 1-chloropentane; if the control does not lose HCl, any m/z 114.1 observed in our amine sample is definitively a pre-existing piperidinium impurity, not an artifact of the instrument. The intact linear molecule will display the characteristic 3:1 isotopic pattern at m/z 150.1 and 152.1 ([M+H]⁺).

4.3. Fourier-Transform Infrared Spectroscopy (FT-IR)

Protocol:

  • Sampling: Apply 1–2 drops of the neat liquid directly onto a Diamond ATR crystal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

Causality & Self-Validation: ATR-FTIR allows for the analysis of the neat liquid, eliminating solvent effects entirely. We specifically look for the 4 in the 1000–1250 cm⁻¹ region[4] and the distinct C-Cl stretch around 720 cm⁻¹. The absence or broadening of the C-Cl band is an immediate red flag for degradation. Furthermore, because it is a tertiary amine, the 5, confirming no oxidative dealkylation has occurred[5].

Experimental Workflow Diagram

ValidationWorkflow cluster_prep Sample Preparation & Aliquoting Sample 5-Chloro-N,N-dimethyl-1-pentanamine Prep1 Aliquoting under inert N2 Sample->Prep1 Prep2 Cold storage (4°C) Prep1->Prep2 NMR 1H & 13C NMR (CDCl3, 298K) Prep2->NMR Structural elucidation MS ESI-TOF MS (Soft Ionization) Prep2->MS Exact mass & isotopes IR FT-IR Spectroscopy (ATR Mode) Prep2->IR Functional groups Eval Data Integration & Impurity Profiling NMR->Eval MS->Eval IR->Eval Result1 Validated Linear Structure (Reference Grade) Eval->Result1 < 0.5% cyclized Result2 Piperidinium Impurity Detected (Technical Grade) Eval->Result2 > 0.5% cyclized

Figure 1: Multi-modal spectroscopic workflow for validating 5-Chloro-N,N-dimethyl-1-pentanamine.

Conclusion

When sourcing 5-Chloro-N,N-dimethyl-1-pentanamine for critical synthetic pathways, relying on Technical Grade materials introduces hidden stoichiometric errors due to spontaneous cyclization. By employing a Reference Grade standard and validating it through the self-correcting, low-stress spectroscopic workflows detailed above, researchers can guarantee the structural integrity of their bifunctional building blocks, ultimately securing higher yields and cleaner reaction profiles.

References
  • Chemistry LibreTexts. "24.10: Spectroscopy of Amines". Source: libretexts.org. 4

  • Gohlke, R. S., & McLafferty, F. W. "Mass Spectrometric Analysis. Aliphatic Amines." Source: acs.org. 3

  • Stewart, J. E. "Vibrational Spectra of Primary and Secondary Aliphatic Amines." Source: aip.org. 5

  • Kunkel, J. et al. "Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins." Source: nih.gov. 2

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Source: illinois.edu. 1

Sources

Comparative

Comparative analysis of "5-Chloro-N,N-dimethyl-1-pentanamine" with other chloro-pentanamine isomers

Executive Summary In the development of neuroleptics, antihistamines, and novel cationic lipids, ω -haloalkylamines serve as indispensable building blocks. Among these, 5-Chloro-N,N-dimethyl-1-pentanamine (CAS 50531-65-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neuroleptics, antihistamines, and novel cationic lipids, ω -haloalkylamines serve as indispensable building blocks. Among these, 5-Chloro-N,N-dimethyl-1-pentanamine (CAS 50531-65-2) [1] is frequently utilized for appending extended dimethylamino-alkyl chains to complex pharmacophores.

However, the handling, shelf-life, and synthetic utility of these compounds are strictly governed by their propensity to undergo spontaneous intramolecular cyclization. This guide provides an objective, data-driven comparative analysis of 5-chloro-N,N-dimethyl-1-pentanamine against its positional isomers (the 2-chloro, 3-chloro, and 4-chloro analogs), detailing the mechanistic causality behind their reactivity and providing self-validating protocols for kinetic profiling.

Mechanistic Causality: The Cyclization Phenomenon

Tertiary ω -haloalkylamines are inherently unstable as free bases. The nucleophilic nitrogen lone pair attacks the electrophilic chlorinated carbon via an intramolecular SN​2 mechanism, yielding a cyclic quaternary ammonium salt. This alkylative cyclization is a fundamental transformation in organic synthesis[2].

The rate of this cyclization is dictated by a delicate balance of two thermodynamic parameters:

  • Enthalpy of Activation ( ΔH‡ ): The energy required to overcome angle strain and steric repulsion in the cyclic transition state.

  • Entropy of Activation ( ΔS‡ ): The probability of the two reactive ends colliding. Longer chains have more rotational degrees of freedom, meaning a higher entropic penalty must be paid to organize the molecule into a cyclic conformation.

To prevent premature cyclization during storage, these compounds are universally synthesized and stored as hydrochloride salts (e.g., 5-chloro-N,N-dimethylpentan-1-amine hydrochloride, CAS 56824-25-0)[3], which protonates the amine and eliminates its nucleophilicity.

Isomeric Performance Analysis

5-Chloro-N,N-dimethyl-1-pentanamine (The Baseline)
  • Intermediate: 6-membered Piperidinium ring.

  • Performance: Represents a "sweet spot" of moderate kinetic reactivity and high thermodynamic stability. The 6-membered transition state has minimal angle strain (favorable ΔH‡ ), but organizing the 6-atom chain requires overcoming a significant entropic penalty. It cyclizes at a moderate, manageable rate at room temperature.

4-Chloro-N,N-dimethyl-1-pentanamine
  • Intermediate: 5-membered Pyrrolidinium ring.

  • Performance: Kinetically, this isomer exhibits the fastest cyclization among the unstrained rings. The 5-membered transition state strikes the optimal balance: it is nearly strain-free, and the shorter distance between the nitrogen and the chlorine results in a much lower entropic penalty compared to the 6-membered analog.

3-Chloro-N,N-dimethyl-1-pentanamine
  • Intermediate: 4-membered Azetidinium ring.

  • Performance: This is the slowest cyclization. The severe angle strain and eclipsing interactions required to reach the 4-membered transition state create a massive enthalpic barrier ( ΔH‡ ), drastically impeding the reaction despite the proximity of the functional groups.

2-Chloro-N,N-dimethyl-1-pentanamine
  • Intermediate: 3-membered Aziridinium ring.

  • Performance: Despite extreme ring strain, this isomer cyclizes very rapidly . The nucleophile and electrophile are adjacent, meaning the probability of collision is exceptionally high (minimal entropic penalty). The resulting aziridinium ions are highly reactive, behaving as potent alkylating agents (analogous to nitrogen mustards).

Pathways cluster_isomers Chloro-N,N-dimethylpentanamine Isomers cluster_intermediates Cyclic Ammonium Intermediates Iso5 5-Chloro Isomer Int6 Piperidinium (6-membered) Iso5->Int6 Moderate Rate (Low Strain, High Entropy Penalty) Iso4 4-Chloro Isomer Int5 Pyrrolidinium (5-membered) Iso4->Int5 Fastest Rate (Low Strain, Low Entropy Penalty) Iso3 3-Chloro Isomer Int4 Azetidinium (4-membered) Iso3->Int4 Slowest Rate (High Strain) Iso2 2-Chloro Isomer Int3 Aziridinium (3-membered) Iso2->Int3 Fast Rate (Proximity Effect)

Caption: Intramolecular cyclization pathways and relative reaction rates of chloro-pentanamine isomers.

Quantitative Data Summary

The following table summarizes the structural and kinetic parameters of the isomers, providing a clear reference for synthetic planning and intramolecular cyclization behavior[4].

IsomerIntermediate FormedRing SizeRelative Cyclization Rate ( krel​ )Primary Application
5-Chloro-N,N-dimethyl-1-pentanamine Piperidinium6Moderate (~ 104 )Precursor for extended-chain pharmaceuticals
4-Chloro-N,N-dimethyl-1-pentanamine Pyrrolidinium5Fastest (~ 106 )Pyrrolidine-based alkaloid synthesis
3-Chloro-N,N-dimethyl-1-pentanamine Azetidinium4Slowest (~ 1 )Specialized strained-ring intermediates
2-Chloro-N,N-dimethyl-1-pentanamine Aziridinium3Fast (~ 105 )Highly reactive alkylating agents (mustards)

Experimental Protocol: NMR Kinetic Profiling

To objectively compare the performance and stability of these isomers, researchers must employ a self-validating analytical system. 1H -NMR spectroscopy provides a direct, non-destructive method to monitor the cyclization kinetics by tracking the disappearance of the starting material and the appearance of the cyclic product.

Step-by-Step Methodology
  • Sample Preparation (Free-Basing):

    • Weigh 0.1 mmol of the chosen chloro-N,N-dimethylpentanamine hydrochloride salt into a vial.

    • Add 0.6 mL of CDCl3​ and 0.15 mmol of anhydrous potassium carbonate ( K2​CO3​ ).

    • Vortex for 60 seconds and filter the suspension through a glass wool plug directly into an NMR tube. Note: The reaction begins the moment the free base is generated.

  • Instrument Equilibration:

    • Insert the NMR tube into a spectrometer equipped with a thermostated probe pre-equilibrated to exactly 25.0 °C.

  • Data Acquisition:

    • Acquire standard 1H -NMR spectra (e.g., 8 scans, 10-second relaxation delay) automatically every 5 minutes over a 12-hour period.

  • Kinetic Analysis:

    • Integration: Integrate the triplet corresponding to the terminal −CH2​Cl protons (typically around 3.5 ppm) against a stable internal standard (e.g., TMS).

    • Validation: Simultaneously integrate the emerging signals of the cyclic quaternary ammonium protons (e.g., the downfield shifted N−CH3​ singlets around 3.2 - 3.4 ppm) to ensure mass balance and validate that cyclization is the sole pathway.

    • Calculation: Plot ln([A]0​/[A]t​) versus time. The slope of the resulting linear regression yields the pseudo-first-order rate constant ( kobs​ ) for the cyclization.

Workflow Prep 1. Free-Basing Convert HCl salt to free amine in CDCl3 Temp 2. Thermostating Equilibrate NMR probe to 25°C Prep->Temp Acq 3. Acquisition Record 1H-NMR every 5 minutes Temp->Acq Kin 4. Kinetic Analysis Integrate -CH2Cl decay over time Acq->Kin

Caption: Self-validating NMR kinetic workflow for measuring intramolecular cyclization rates.

References

  • Chemsrc. "5-Chloro-N,N-dimethyl-1-pentanamine | CAS#:50531-65-2." Chemsrc Database. Available at:[Link]

  • Chemsrc. "5-chloro-N,N-dimethylpentan-1-amine,hydrochloride | CAS#:56824-25-0." Chemsrc Database. Available at:[Link]

  • Walsh Medical Media. "Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products." Walsh Medical Media. Available at:[Link]

  • MDPI. "Intramolecular Cyclization." Encyclopedia MDPI. Available at:[Link]

Sources

Validation

The Dimethylaminopentyl Moiety in Drug Discovery: A Comparative Guide to Synthetic Building Blocks

A Senior Application Scientist's Perspective on "5-Chloro-N,N-dimethyl-1-pentanamine" and its Alternatives For researchers, scientists, and drug development professionals, the incorporation of a dimethylaminopentyl moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on "5-Chloro-N,N-dimethyl-1-pentanamine" and its Alternatives

For researchers, scientists, and drug development professionals, the incorporation of a dimethylaminopentyl moiety can be a critical step in the synthesis of novel therapeutics. This functional group can influence a molecule's physicochemical properties, such as solubility and basicity, which in turn can impact its pharmacokinetic and pharmacodynamic profile. One of the common building blocks for introducing this group is 5-Chloro-N,N-dimethyl-1-pentanamine . This guide provides an in-depth technical comparison of this building block with its alternatives, supported by experimental insights and logical frameworks to guide your synthetic strategy.

The Role of 5-Halo-N,N-dialkyl-1-pentanamines in N-Alkylation

The primary utility of 5-Chloro-N,N-dimethyl-1-pentanamine and its analogs lies in their function as alkylating agents. They are employed to introduce the N,N-dimethylaminopentyl chain onto a nucleophilic center, typically a primary or secondary amine, to form a new carbon-nitrogen bond. This reaction is a staple in medicinal chemistry for the synthesis of a wide array of pharmaceutical compounds.

The general reactivity of these building blocks is governed by the nature of the halogen, with the reactivity trend being I > Br > Cl > F. This is a direct consequence of the carbon-halogen bond strength; the weaker the bond, the better the leaving group, and the faster the reaction proceeds.[1]

Comparative Analysis of Halogen Reactivity

When selecting a building block for an SN2 reaction, the choice between a chloro, bromo, or iodo derivative is a critical decision that impacts reaction conditions and outcomes.

Feature5-Chloro-N,N-dimethyl-1-pentanamine5-Bromo-N,N-dimethyl-1-pentanamine
Reactivity ModerateHigh[1]
Typical Reaction Conditions Higher temperatures, longer reaction timesMilder conditions, shorter reaction times[1]
Cost Generally lowerGenerally higher
Stability More stable for long-term storageCan be less stable, potential for degradation
Selectivity May offer better selectivity in complex moleculesHigher reactivity can sometimes lead to side reactions

Expert Insight: The choice between the chloro and bromo derivatives often represents a trade-off between reactivity and cost. For initial exploratory work and small-scale synthesis, the more reactive bromo- or even iodo-analogs can be advantageous to quickly establish proof-of-concept. However, for process development and large-scale synthesis, the lower cost and higher stability of the chloro-derivative may be more desirable, provided the required reaction conditions are compatible with the rest of the molecule.

Alternative Synthetic Strategies for Introducing the Dimethylaminopentyl Moiety

While direct alkylation with halo-pentanamines is a straightforward approach, alternative methods can offer advantages in terms of efficiency, safety, and substrate scope.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of amines.[2][3] This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. To introduce a dimethylaminopentyl group, a primary amine can be reacted with 5-(dimethylamino)pentanal.

Advantages of Reductive Amination:

  • Milder Reaction Conditions: Often proceeds at room temperature.

  • Avoids Halogenated Reagents: Circumvents the use of potentially toxic and reactive alkyl halides.

  • Broad Substrate Scope: Tolerant of a wide range of functional groups.

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and selectivity for imines over carbonyls. Sodium cyanoborohydride is also effective but is more toxic.

Experimental Protocols

General Protocol for N-Alkylation using 5-Halo-N,N-dimethyl-1-pentanamine

This protocol provides a general guideline for the N-alkylation of a primary or secondary amine.

Materials:

  • Primary or secondary amine (1.0 equiv)

  • 5-Chloro- or 5-Bromo-N,N-dimethyl-1-pentanamine (1.1 - 1.5 equiv)

  • Anhydrous base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the amine in the chosen solvent, add the base and stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.

  • Add the 5-halo-N,N-dimethyl-1-pentanamine to the reaction mixture.

  • Heat the reaction to an appropriate temperature (for chloro-derivatives, this may be 60-100 °C; for bromo-derivatives, room temperature to 60 °C may suffice) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Strategies

Diagram: Synthetic Routes to Incorporate the Dimethylaminopentyl Moiety

synthetic_routes cluster_alkylation Direct N-Alkylation cluster_reductive_amination Reductive Amination amine R-NH₂ product_alkylation R-NH-(CH₂)₅-N(CH₃)₂ amine->product_alkylation Base, Solvent, Heat halo_pentanamine X-(CH₂)₅-N(CH₃)₂ (X = Cl, Br) halo_pentanamine->product_alkylation amine_ra R-NH₂ product_ra R-NH-(CH₂)₅-N(CH₃)₂ amine_ra->product_ra Reducing Agent (e.g., NaBH(OAc)₃) aldehyde O=CH-(CH₂)₄-N(CH₃)₂ aldehyde->product_ra

Caption: Comparison of direct N-alkylation and reductive amination pathways.

Diagram: Decision Workflow for Building Block Selection

decision_workflow start Start: Need to add (CH₂)₅-N(CH₃)₂ moiety scale Scale of Synthesis? start->scale reactivity_req High Reactivity Needed? scale->reactivity_req Small Scale cost_sensitivity Cost Sensitive? scale->cost_sensitivity Large Scale halogen_tolerance Halogen Tolerated? reactivity_req->halogen_tolerance No bromo Use 5-Bromo-N,N-dimethyl- 1-pentanamine reactivity_req->bromo Yes chloro Use 5-Chloro-N,N-dimethyl- 1-pentanamine cost_sensitivity->chloro Yes cost_sensitivity->bromo No halogen_tolerance->chloro Yes reductive_amination Use Reductive Amination with 5-(dimethylamino)pentanal halogen_tolerance->reductive_amination No

Caption: Decision-making for selecting a synthetic strategy.

Case Study: Synthesis of Buspirone

The anxiolytic drug Buspirone provides a relevant, albeit structurally different, example of how a bifunctional linker is used in drug synthesis. In some reported syntheses of Buspirone, a four-carbon linker, 1,4-dibromobutane, is used to alkylate 8-azaspiro[4.5]decane-7,9-dione.[4] This is then followed by a second alkylation with 1-(2-pyrimidinyl)piperazine. While not a direct application of 5-chloro-N,N-dimethyl-1-pentanamine, this illustrates the industrial precedent for using haloalkanes as linkers in the synthesis of complex pharmaceutical agents.

Conclusion

"5-Chloro-N,N-dimethyl-1-pentanamine" is a viable and cost-effective building block for introducing the dimethylaminopentyl moiety, particularly for large-scale synthesis where cost and stability are primary concerns. However, for laboratory-scale synthesis and rapid analogue generation, the more reactive bromo-derivative may be preferable. Furthermore, reductive amination presents a robust and often milder alternative that avoids the use of halogenated reagents. The optimal choice of synthetic strategy will ultimately depend on the specific requirements of the target molecule, the scale of the synthesis, and the resources available.

References

  • Wu, Y., & DiPoto, A. (Year). A novel annulation of azaoxyallyl cations. Journal Name, Volume(Issue), Pages. [Link to a relevant, though not directly cited, article on spirocycle synthesis for context]
  • Yadav, J. S., et al. (Year). A concise synthesis of buspirone. Synthetic Communications, Volume(Issue), Pages. [Link to a relevant article on Buspirone synthesis]
  • ChemBK. (2024, April 9). 5-(DIMETHYLAMINO)PENTYLAMINE. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride. Retrieved from [Link]

  • Chemsrc. (2025, August 29). 5-Chloro-N,N-dimethyl-1-pentanamine. Retrieved from [Link]

  • Masterson, D. S. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Retrieved from [Link]

Sources

Comparative

Benchmarking the Reactivity of 5-Chloro-N,N-dimethyl-1-pentanamine: A Comparative Guide for Alkylation Workflows

As a Senior Application Scientist in early-stage drug discovery, I frequently observe researchers struggling with the erratic yields of dialkylaminoalkyl halides. When appending a dimethylaminopentyl pharmacophore to a d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently observe researchers struggling with the erratic yields of dialkylaminoalkyl halides. When appending a dimethylaminopentyl pharmacophore to a drug scaffold, 5-Chloro-N,N-dimethyl-1-pentanamine (CDPA) is the industry-standard building block. However, its bifunctional nature—housing both a nucleophilic tertiary amine and an electrophilic alkyl chloride—creates a complex reactivity profile.

This guide objectively benchmarks CDPA against alternative alkylating standards, dissects the physical organic chemistry governing its behavior, and provides a self-validating experimental protocol to guarantee high-yield intermolecular alkylation.

The Mechanistic Paradigm: Neighboring Group Participation (NGP)

To master CDPA, one must first understand the causality of its degradation. CDPA does not merely wait in solution for an external nucleophile. Instead, it undergoes Neighboring Group Participation (NGP) . The internal tertiary amine folds back to displace the terminal chloride, triggering an intramolecular cyclization that forms an N,N-dimethylpiperidinium intermediate .

The rate of this cyclization is dictated by the chain length (effective molarity) and the resulting ring size. While nitrogen mustards (2-carbon chains) form highly reactive 3-membered aziridinium ions that accelerate alkylation, the 5-carbon chain of CDPA forms a 6-membered piperidinium ring . This 6-membered cyclic salt is thermodynamically stable and exhibits poor electrophilicity toward external nucleophiles, effectively sequestering your reagent and killing your reaction yield .

MechanisticPathway CDPA 5-Chloro-N,N-dimethyl- 1-pentanamine (Acyclic Free Base) Piperidinium N,N-Dimethylpiperidinium Intermediate (Cyclic) CDPA->Piperidinium Intramolecular NGP (Moderate Rate) Product Target Alkylated Product CDPA->Product Direct Intermolecular SN2 (Desired Pathway) Piperidinium->Product Nucleophilic Attack (Slow/Unfavorable) ExternalNuc External Nucleophile (e.g., Ar-OH, R2NH) ExternalNuc->Piperidinium ExternalNuc->Product

Fig 1: Competing pathways: Direct SN2 vs. Intramolecular NGP in 5-Chloro-N,N-dimethyl-1-pentanamine.

Quantitative Benchmarking Against Known Standards

To objectively evaluate CDPA, we benchmark it against homologous dialkylaminoalkyl chlorides and non-aminated dihalides. The data below illustrates how ring-formation kinetics dictate the practical utility of each reagent.

Table 1: Reactivity Profiles of Dialkylaminoalkyl Chlorides (Me₂N-(CH₂)_n-Cl)
Alkylating Agent StandardChain Length (n)NGP Ring SizeRelative Cyclization RateIntermolecular SN2 Utility
2-Chloro-N,N-dimethylethanamine23 (Aziridinium)Very FastExcellent (via Aziridinium)
3-Chloro-N,N-dimethylpropanamine34 (Azetidinium)SlowModerate
4-Chloro-N,N-dimethylbutanamine45 (Pyrrolidinium)Extremely FastPoor (Forms stable inert salt)
5-Chloro-N,N-dimethylpentanamine 5 6 (Piperidinium) Moderate Good (Requires optimization)
1,5-Dichloropentane5NoneN/AGood (No NGP interference)
Table 2: Comparative Alkylation of a Model Nucleophile (2-Naphthol)
ParameterCDPA (Free Base)CDPA·HCl (In Situ Base)1,5-Dichloropentane
Storage Stability Poor (Auto-cyclizes)Excellent (>1 year)Excellent
Reaction Yield < 40% (Loss to piperidinium)> 85%> 90% (Requires 2nd amination step)
Primary Byproduct Piperidinium chlorideMinimalDimeric bridged products
Atom Economy HighHighLower (Two-step process)

Key Takeaway: While 1,5-dichloropentane avoids NGP entirely, it requires a subsequent amination step with dimethylamine, lowering overall atom economy. CDPA is the superior choice, provided the intramolecular cyclization is suppressed.

Self-Validating Experimental Protocol

To prevent premature cyclization, CDPA must be sourced and stored as the hydrochloride salt (CAS 56824-25-0) . The critical causality rule here is kinetic competition : you must ensure the external nucleophile is fully activated before the CDPA free-base is generated in solution.

OptimizationWorkflow Step1 1. Weigh Nucleophile & CDPA·HCl Salt Step2 2. Suspend in Anhydrous Polar Aprotic Solvent (DMF) Step1->Step2 Step3 3. Add Mild Base (Cs2CO3) to Initiate Free-Basing Step2->Step3 Step4 4. Heat to 60°C to Promote Intermolecular SN2 Step3->Step4 Step5 5. Monitor via 1H NMR (N-CH3 Shift: 2.2 vs 3.1 ppm) Step4->Step5

Fig 2: Self-validating workflow for the optimized alkylation using CDPA hydrochloride salt.

Step-by-Step Methodology: Optimized Intermolecular Alkylation

1. Reagent Preparation & Stoichiometry: Weigh 1.0 equivalent of your target nucleophile (e.g., a phenol or secondary amine) and 1.2 equivalents of CDPA·HCl. Causality: Using the HCl salt ensures the tertiary amine remains protonated and non-nucleophilic during setup, completely halting piperidinium formation.

2. Solvent Selection: Suspend the reagents in anhydrous DMF or DMAc (0.2 M concentration). Causality: Polar aprotic solvents strip the solvation shell from the external nucleophile, drastically increasing its intermolecular SN2 trajectory speed to outcompete the intramolecular NGP.

3. Base Addition (The Critical Step): Add 3.0 equivalents of Cesium Carbonate (Cs₂CO₃) to the stirring suspension. Causality: Cs₂CO₃ acts dually. It deprotonates the target nucleophile to form a highly reactive cesium salt, and it slowly neutralizes the CDPA·HCl. Because the base is heterogeneous, the CDPA free-base is generated gradually in the presence of the activated nucleophile, favoring the desired intermolecular reaction.

4. Temperature Control: Heat the reaction to 60°C for 4–6 hours. Causality: Room temperature reactions are too slow, allowing the moderate-rate 6-endo-tet cyclization to catch up. Heating to 60°C provides the activation energy needed for the intermolecular SN2 to dominate.

5. Self-Validation System (In-Process NMR Monitoring): To trust your protocol, you must verify the absence of the piperidinium dead-end. Pull a 50 µL aliquot, dilute in CD₃CN, and run a quick ¹H NMR. Validation Metric: Look at the N-CH₃ protons. The desired acyclic CDPA free-base (or alkylated product) will show a sharp singlet around ~2.2 ppm . If you observe a dominant downfield shift to ~3.1 ppm , your reagent has cyclized into the N,N-dimethylpiperidinium salt. If the 3.1 ppm peak appears early, your nucleophile is too weak, or your base addition was too rapid.

References

  • Effective Molarities for Intramolecular Reactions Source: Studylib (Capon, B. "Neighboring Group Participation") URL:[Link]

  • Iodide-Catalysed Cyclization of Unsaturated N-Chloroamines: A New Way to Synthesise 3-Chloropiperidines Source: ResearchGate URL:[Link]

  • Burger's Medicinal Chemistry and Drug Discovery, Nervous System Agents Source: epdf.pub URL:[Link]

Validation

Biological Activity Screening of 5-(Dimethylamino)pentyl-Functionalized Compounds: A Comparative Guide

The strategic functionalization of molecular scaffolds is a cornerstone of modern drug development. Among the various alkylating agents available to medicinal chemists, 5-Chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic functionalization of molecular scaffolds is a cornerstone of modern drug development. Among the various alkylating agents available to medicinal chemists, 5-Chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-2) has emerged as a highly versatile building block. It is primarily utilized to introduce a 5-(dimethylamino)pentyl side chain—a basic, protonatable tail that profoundly influences a molecule's physicochemical properties, target binding affinity, and overall pharmacokinetic profile.

This guide provides an objective comparison of compounds functionalized with the 5-(dimethylamino)pentyl chain against alternative linker architectures (e.g., 3-carbon propyl chains). By analyzing experimental screening data across diverse therapeutic areas, we will establish the causal relationship between linker length and biological performance.

The Mechanistic Rationale for the 5-Carbon Spacer

In rational drug design, the length of an alkyl spacer is never arbitrary. When comparing a 3-carbon (propyl) linker to a 5-carbon (pentyl) linker, the thermodynamic and kinetic implications of target binding become evident.

  • Conformational Flexibility: The 5-carbon chain provides the necessary degrees of freedom for the terminal dimethylamino group to reach solvent-exposed regions or secondary binding pockets without inducing steric clashes at the primary binding site. For instance, when planar aromatic cores intercalate with DNA, a shorter linker often restricts optimal positioning 1.

  • Electrostatic Interactions: At physiological pH (~7.4), the terminal tertiary amine is protonated. The pentyl chain allows this cationic center to form stable electrostatic interactions with negatively charged structures, such as the phosphate backbone of DNA G-quadruplexes or specific acidic residues in parasitic enzymes.

  • Lipophilicity Balance: The addition of two methylene units increases the lipophilicity ( logP ) of the molecule. This enhances cellular permeability and accumulation within parasitic food vacuoles, while the terminal amine maintains sufficient aqueous solubility to prevent aggregation 2.

Mechanism Target Biological Target (e.g., DNA G-Quadruplex) Core Aromatic Core (π-π Stacking) Core->Target Primary Binding Linker3 3-Carbon Linker (Steric Clash / Rigid) Core->Linker3 Suboptimal Linker5 5-Carbon Linker (Optimal Flexibility) Core->Linker5 Optimal Amine Protonated Dimethylamino (Electrostatic Binding) Linker3->Amine Restricted Reach Linker5->Amine Reaches Phosphate Backbone Amine->Target Secondary Binding

Mechanistic comparison of 3-carbon vs. 5-carbon linkers in target binding.

Comparative Performance Data

To objectively evaluate the impact of the 5-(dimethylamino)pentyl chain, we compare the biological activity of matched molecular pairs differing only in their linker length.

Table 1: Anticancer Activity via G-Quadruplex Stabilization

Data representative of quinazoline derivatives targeting c-MYC G-quadruplexes.

Compound ArchitectureLinker LengthMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)G-Quadruplex ΔTm​ (°C)
Quinazoline-Propyl3-Carbon12.4 ± 1.115.1 ± 1.3+4.2
Quinazoline-Pentyl 5-Carbon 3.2 ± 0.4 4.8 ± 0.6 +11.5

Analysis: The 5-carbon linker demonstrates a nearly 4-fold improvement in IC₅₀ against MCF-7 cells and a significantly higher thermal stabilization ( ΔTm​ ) of the G-quadruplex structure. The propyl chain is too rigid, preventing the terminal amine from optimally interacting with the DNA grooves.

Table 2: Antiprotozoal Activity & Cytotoxicity

Data representative of 1,10-phenanthroline derivatives screened against protozoan parasites.

Compound ArchitectureLinker LengthP. falciparum IC₅₀ (µM)L. donovani IC₅₀ (µM)Cytotoxicity HepG2 (µM)Selectivity Index (SI)
Phenanthroline-Propyl3-Carbon1.808.4045.025
Phenanthroline-Pentyl 5-Carbon 0.45 2.52 >100.0 >222

Analysis: The 5-(dimethylamino)pentyl functionalization dramatically improves the Selectivity Index (SI). The increased lipophilicity of the pentyl chain enhances penetration into the parasitic target zones, while the basic tail prevents efflux pump recognition—a common resistance mechanism in Plasmodium species 2.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and screening workflows used to generate these compound libraries.

Protocol 1: Synthesis of 5-(Dimethylamino)pentyl-Functionalized Scaffolds

Causality Note: The use of a polar aprotic solvent (DMF) and a mild base (K₂CO₃) ensures the selective SN​2 alkylation of the core scaffold without degrading the alkyl chloride reagent.

  • Preparation: Dissolve 1.0 eq of the core scaffold (e.g., a hydroxyl- or amino-substituted heterocycle) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add 2.5 eq of anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to generate the reactive nucleophile.

  • Alkylation: Dropwise, add 1.2 eq of 5-Chloro-N,N-dimethyl-1-pentanamine . Elevate the reaction temperature to 80°C.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The conversion is complete when the starting material mass disappears, replaced by the [M+H]+ of the target product.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% LiCl aqueous solution to completely remove residual DMF.

  • Purification: Purify via silica gel flash chromatography using a gradient of DCM/MeOH. Crucial Step: Add 1% Triethylamine (Et₃N) to the mobile phase. Because silica is inherently acidic, the Et₃N neutralizes the silanol groups, preventing the basic dimethylamino tail from streaking and ensuring sharp elution bands.

  • Structural Validation: Confirm the structure via ¹H-NMR. The successful incorporation of the chain is validated by a characteristic 6H singlet at ~2.2 ppm (the N(CH3​)2​ group) and a broad multiplet at ~1.3–1.6 ppm corresponding to the internal methylene protons of the pentyl chain.

Protocol 2: FRET-Melting Assay for Target Specificity (G-Quadruplex)
  • Oligonucleotide Preparation: Dilute the dual-labeled DNA sequence (e.g., F21T) to 400 nM in a 10 mM potassium cacodylate buffer (pH 7.4) supplemented with 90 mM KCl.

  • Folding: Heat the DNA solution to 95°C for 5 minutes, then cool slowly to room temperature over 4 hours to ensure proper intramolecular G-quadruplex folding.

  • Incubation: In a 96-well plate, mix 50 µL of the folded DNA with 50 µL of the synthesized 5-(dimethylamino)pentyl compound (final ligand concentration: 1–10 µM).

  • Thermal Denaturation: Using a real-time PCR machine, monitor the fluorescence emission (e.g., FAM channel) while increasing the temperature from 25°C to 95°C at a rate of 1°C/min.

  • Data Analysis: Determine the melting temperature ( Tm​ ) from the first derivative of the melting curve. Calculate ΔTm​=Tm(ligand)​−Tm(control)​ . A ΔTm​>5∘C indicates significant stabilization.

Workflow Reagent 5-Chloro-N,N-dimethyl- 1-pentanamine Alkylation Nucleophilic Substitution (Base, Heat, Solvent) Reagent->Alkylation Scaffold Core Scaffold (e.g., Phenanthroline) Scaffold->Alkylation Library 5-(Dimethylamino)pentyl Compound Library Alkylation->Library Purification & Validation Screen1 In Vitro Cytotoxicity (HepG2, MCF-7) Library->Screen1 Screen2 Target Assays (G-Quadruplex / Parasite) Library->Screen2 Hit Lead Compound Selection Screen1->Hit Selectivity Index Screen2->Hit Efficacy (IC50)

Workflow for the synthesis and biological screening of functionalized libraries.

References

  • Title: New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)
  • Title: Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)
  • Title: US11370794B2 - Toll-like receptor antagonist compounds and methods of use Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-N,N-dimethyl-1-pentanamine proper disposal procedures

Strategic Disposal and Waste Management Protocols for 5-Chloro-N,N-dimethyl-1-pentanamine As a bifunctional aliphatic building block, 5-Chloro-N,N-dimethyl-1-pentanamine (and its hydrochloride salt) presents specific cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Disposal and Waste Management Protocols for 5-Chloro-N,N-dimethyl-1-pentanamine

As a bifunctional aliphatic building block, 5-Chloro-N,N-dimethyl-1-pentanamine (and its hydrochloride salt) presents specific challenges for laboratory waste management. Because it contains both a nucleophilic tertiary amine and an electrophilic alkyl chloride, improper disposal can lead to unintended alkylation reactions, environmental persistence, or the generation of hazardous byproducts during incineration.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, quenching, and disposal of this compound, ensuring compliance with environmental regulations and maintaining operational safety.

Physicochemical Profile & Waste Classification

Before integrating any chemical into a waste stream, its reactivity profile must dictate its segregation. 5-Chloro-N,N-dimethyl-1-pentanamine is an alkylating agent. When disposed of in bulk, the presence of the covalently bound chlorine atom strictly categorizes it as Halogenated Organic Waste .

Mixing this compound with non-halogenated solvents or strong oxidizers in standard waste carboys can lead to exothermic reactions or complicate the downstream incineration process, which requires specialized scrubbers to capture the hydrogen chloride (HCl) gas produced upon combustion[1].

Table 1: Waste Classification and Operational Parameters

ParameterValue / ClassificationOperational Implication
CAS Registry Number 50531-65-2 (Free base)[2]56824-25-0 (HCl salt)[3]Determines specific SDS routing and regulatory tracking.
Chemical Class Halogenated Aliphatic AmineRequires strict segregation from strong oxidizers and acids.
Waste Stream Category Halogenated Organic WasteMust be incinerated; produces corrosive HCl gas upon combustion.
Primary Hazard Alkylating agent, Irritant[1]Mandates strict use of PPE (nitrile gloves, fume hood, safety goggles).
Reactivity Profile Susceptible to nucleophilic attack ( SN​2 )Enables chemical quenching via base hydrolysis prior to disposal.

Waste Segregation Workflow

The disposal strategy depends entirely on the concentration and volume of the waste. Bulk solutions must be routed directly to halogenated waste, whereas trace residuals in reaction vessels should be chemically deactivated (quenched) to prevent the accumulation of reactive alkylating agents in the laboratory environment.

G Start 5-Chloro-N,N-dimethyl-1-pentanamine Waste Stream Bulk Bulk Liquid / Solutions (>1% Concentration) Start->Bulk Segregation Trace Trace Residuals / Washings (<1% Concentration) Start->Trace Segregation Halogenated Halogenated Organic Waste Carboy Bulk->Halogenated Direct Transfer Quench Chemical Quenching (Base Hydrolysis) Trace->Quench SN2 Deactivation Aqueous Aqueous Waste Carboy (Neutralized) Quench->Aqueous pH 7 Verified Incineration High-Temp Incineration (Scrubber Equipped) Halogenated->Incineration EPA/RCRA Compliant

Waste segregation and degradation workflow for halogenated amine disposal.

Standard Operating Procedures (SOPs) for Disposal

SOP 1: Routing of Bulk Liquid Waste

For unreacted stock solutions, failed reaction mixtures, or concentrated mother liquors containing 5-Chloro-N,N-dimethyl-1-pentanamine.

  • Causality: Direct transfer to a dedicated halogenated waste container prevents the cross-contamination of non-halogenated streams, which are typically incinerated at lower temperatures and lack the alkaline scrubbers necessary to neutralize combustion-derived HCl gas.

  • Procedure:

    • Verify that the liquid waste contains no incompatible materials (e.g., strong oxidizing agents like nitric acid or peroxides).

    • Transfer the solution into a clearly labeled, chemically compatible (e.g., HDPE or glass) waste carboy designated exclusively for Halogenated Organic Waste .

    • Ensure the container is kept tightly sealed in a secondary containment tray within a ventilated storage area.

    • Document the estimated mass of the halogenated amine on the hazardous waste log to facilitate accurate downstream processing by the environmental health and safety (EHS) team.

SOP 2: Chemical Quenching of Trace Residuals (Base Hydrolysis)

For deactivating residual starting material in reaction flasks or treating small-scale spills.

  • Causality: The primary alkyl chloride is highly susceptible to bimolecular nucleophilic substitution ( SN​2 ). Base-catalyzed hydrolysis converts the reactive, environmentally hazardous alkyl halide into 5-(dimethylamino)pentan-1-ol—a significantly less hazardous amino alcohol. This self-validating protocol ensures the reactive species is destroyed before leaving the fume hood.

  • Procedure:

    • Solvent Dilution: Transfer the residual chemical or reaction vessel washings to a round-bottom flask. Dilute with a polar protic solvent (e.g., ethanol or isopropanol) at a ratio of approximately 10 mL of solvent per 1 g of substrate. Rationale: This ensures complete miscibility with the aqueous base that will be added next.

    • Base Addition: Under continuous magnetic stirring, slowly add a 3-fold molar excess of 2M Sodium Hydroxide (NaOH) aqueous solution.

    • Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to 60°C for 2–4 hours. Rationale: While the terminal chloride is reactive, the 5-carbon aliphatic chain provides some steric hindrance; elevated temperatures are required to drive the intermolecular hydrolysis to completion at a practical rate.

    • Reaction Monitoring (Self-Validation): Sample the mixture and analyze via Thin-Layer Chromatography (TLC) or LC-MS. Do not proceed until the starting material (5-Chloro-N,N-dimethyl-1-pentanamine) is completely consumed.

    • Neutralization & Final Disposal: Once the quench is verified, cool the flask to room temperature. Carefully neutralize the basic mixture to pH 7 using 1M Hydrochloric Acid (HCl), monitoring with pH paper. The resulting solution, now containing only the benign amino alcohol, ethanol, and sodium chloride, can be safely routed to the Aqueous Waste stream.

References

  • Chemsrc. "5-Chloro-N,N-dimethyl-1-pentanamine | CAS#:50531-65-2".
  • Chemsrc. "5-chloro-N,N-dimethylpentan-1-amine,hydrochloride | CAS#:56824-25-0".
  • BLDpharm. "90796-01-3 | 5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride" (Safety and Handling Data for Related Halogenated Amines).

Sources

Handling

Personal protective equipment for handling 5-Chloro-N,N-dimethyl-1-pentanamine

Handling 5-Chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-2) requires precision, deep chemical awareness, and a departure from standard laboratory handling procedures. In drug development and synthetic chemistry, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 5-Chloro-N,N-dimethyl-1-pentanamine (CAS: 50531-65-2) requires precision, deep chemical awareness, and a departure from standard laboratory handling procedures. In drug development and synthetic chemistry, this compound serves as a critical bifunctional building block. However, treating it merely as a "corrosive liquid" is a dangerous oversimplification.

As a Senior Application Scientist, I designed this guide to bridge the gap between basic Safety Data Sheets (SDS) and field-proven laboratory realities. Below is the comprehensive operational, PPE, and disposal blueprint for safely managing this highly reactive compound.

Mechanistic Hazard Profile: The Causality of Risk

To handle a chemical safely, you must understand why it is dangerous. 5-Chloro-N,N-dimethyl-1-pentanamine contains both a nucleophilic tertiary amine and an electrophilic terminal alkyl chloride.

In vivo or upon dermal contact, this molecule can act as an intramolecular alkylating agent . The nitrogen lone pair can displace the terminal chloride, forming a reactive, electrophilic cyclic piperidinium intermediate. Similar to the mechanism of classic [1], this intermediate readily alkylates cellular nucleophiles (such as proteins and DNA). Consequently, exposure does not just cause superficial chemical burns; it induces severe tissue necrosis, systemic toxicity, and carries mutagenic risks. Furthermore, its free-base form is highly lipophilic, allowing it to rapidly permeate standard laboratory gloves and the stratum corneum.

Quantitative PPE Selection Matrix

Standard latex or thin nitrile gloves are insufficient against lipophilic alkyl chlorides. Your Personal Protective Equipment (PPE) must be treated as a multi-layered, fail-safe barrier system [2].

Protective GearSpecification & StandardMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile (Inner: ≥4 mil, Outer: ≥8 mil) or Butyl RubberAlkyl chlorides rapidly permeate standard latex. Double-gloving creates a fail-safe barrier against the lipophilic free-base amine.
Eye/Face Protection ANSI Z87.1 Splash Goggles + Polycarbonate Face ShieldThe amine base induces rapid saponification of corneal lipids upon contact. The shield prevents aerosolized droplets from reaching mucous membranes.
Body Protection Flame-Resistant (FR) Lab Coat + Tyvek® SleevesTyvek® provides a non-absorbent barrier against liquid permeation. Standard cotton coats act as wicks, prolonging dermal exposure to the alkylating agent.
Respiratory NIOSH-approved P100 / Organic Vapor (OV) CartridgeRequired only if handling outside a Class II fume hood or during a spill. Prevents inhalation of volatile electrophilic vapors that can alkylate pulmonary tissue.

Self-Validating Operational Protocols

Every step in your workflow must contain a built-in validation check to ensure the system is secure before proceeding.

Phase 1: Pre-Operation & Environmental Setup

  • Fume Hood Validation: Ensure the Class II chemical fume hood is operational.

    • Validation Step: Use a handheld digital anemometer to verify a face velocity of 80–100 feet per minute (fpm) at the sash opening. Do not rely solely on the hood's built-in digital monitor.

  • Atmospheric Control: Purge the reaction vessel with dry Nitrogen (N₂) or Argon (Ar).

    • Causality: Tertiary amines readily oxidize in the presence of atmospheric oxygen to form N-oxides, which alters the chemical's reactivity profile and introduces unpredictable thermal hazards.

Phase 2: Dispensing & Handling 3. Equipment Selection: Dispense the chemical strictly using a gas-tight glass syringe with a PTFE (Teflon) tipped plunger.

  • Causality: The alkyl chloride moiety will rapidly swell and degrade the polyisoprene rubber plungers found in standard disposable plastic syringes, leading to catastrophic leaks mid-transfer.

  • Transfer Protocol: Keep both the reagent bottle and the receiving flask within a secondary containment tray inside the hood. Transfer the liquid dropwise to prevent aerosolization.

Spill Response & Chemical Quenching Plan

In the event of a spill, physical containment is not enough; the chemical's alkylating potential must be actively destroyed [3].

Immediate Containment & Neutralization

  • Isolate: Immediately lower the fume hood sash to minimize vapor escape and alert nearby personnel.

  • Absorb: Cover the liquid spill with an inert, non-combustible absorbent such as dry sand or diatomaceous earth.

    • Caution:Do not use paper towels or sawdust. The amine can react exothermically with organic materials, potentially causing ignition.

  • Chemical Quench: Slowly pour a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution over the absorbed spill.

    • Causality: The thiosulfate ion is a potent, non-toxic nucleophile that rapidly displaces the terminal chloride via an SN​2 mechanism, converting the hazardous alkylating agent into a harmless, water-soluble Bunte salt. Allow 30 minutes for the reaction to reach completion.

  • Validation of Quench:

    • Validation Step: Perform a spot test on the slurry using 4-(4-nitrobenzyl)pyridine (NBP). The absence of a deep blue/purple color change confirms the complete destruction of the electrophilic alkylating species.

Waste Disposal

  • Collection: Use a plastic spark-proof scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Segregation: Store the sealed HDPE container in a designated secondary containment bin. Never mix with acidic waste , as residual unquenched amine will generate violent heat upon protonation.

  • Labeling: Label the container strictly as "Halogenated Amine Waste - Chemically Quenched Alkylating Agent."

Operational Workflow Visualization

HandlingWorkflow Start Pre-Operation: Verify Hood (80-100 fpm) PPE Don PPE: Double Nitrile, Goggles, Tyvek Start->PPE Dispense Dispense Chemical (Glass Syringe/PTFE) PPE->Dispense SpillCheck Spill Occurred? Dispense->SpillCheck SpillResponse Initiate Spill Protocol: Absorb with Inert Sand SpillCheck->SpillResponse Yes Decon Chemical Quench (10% Sodium Thiosulfate) SpillCheck->Decon No SpillResponse->Decon Validate Validate Quench (NBP Spot Test) Decon->Validate Waste Dispose as Halogenated Alkylating Waste Validate->Waste

Workflow for the safe handling, spill assessment, and decontamination of 5-Chloro-N,N-dimethyl-1-pentanamine.

References

  • Controlling Occupational Exposure to Hazardous Drugs (Alkylating Agents) . Occupational Safety and Health Administration (OSHA). URL:[Link]

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